Technical Documentation Center

10-Acetoacetyl Paclitaxel (~90per cent) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10-Acetoacetyl Paclitaxel (~90per cent)

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 10-Acetoacetyl Paclitaxel: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 10-Acetoacetyl Paclitaxel, a key derivative of the renowned anti-cancer agent Paclitaxel (Taxol®). Designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 10-Acetoacetyl Paclitaxel, a key derivative of the renowned anti-cancer agent Paclitaxel (Taxol®). Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, and its critical role as a synthetic intermediate for the development of next-generation taxane-based therapeutics.

Introduction: The Rationale for Modifying Paclitaxel

Paclitaxel is a cornerstone of chemotherapy, used to treat a variety of cancers including ovarian, breast, and lung cancer.[1][2] Its mechanism of action involves the stabilization of microtubules, which disrupts the process of cell division and leads to apoptotic cell death.[3][4] However, the clinical application of Paclitaxel is hampered by its extremely poor water solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause severe hypersensitivity reactions.[5]

Furthermore, the emergence of drug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp), presents a significant clinical challenge.[6] These limitations have driven extensive research into creating Paclitaxel analogs and prodrugs with improved properties. Modification at the C10 position of the taxane core has emerged as a particularly fruitful strategy. The C10 acetyl group of Paclitaxel is not directly involved in microtubule binding, making it an ideal site for chemical modification to enhance solubility, alter pharmacokinetic profiles, or attach targeting moieties without abolishing the drug's core cytotoxic activity.[5][6]

10-Acetoacetyl Paclitaxel stands out as a pivotal intermediate in this endeavor. Its synthesis from Paclitaxel or its precursors is efficient, and the acetoacetyl group's unique reactivity provides a versatile chemical handle for further derivatization.

Chemical Structure and Properties

10-Acetoacetyl Paclitaxel is a semi-synthetic derivative where the acetyl group at the C10 position of Paclitaxel is replaced by an acetoacetyl group. This modification significantly alters the molecule's chemical properties.

Chemical Structure:

The core structure consists of the complex tetracyclic diterpenoid taxane skeleton. The key modification is at the C10 hydroxyl group, which is esterified with acetoacetic acid.

  • IUPAC Name: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-6-((3-oxobutanoyl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[6][7]benzo[1,2-b]oxet-12-yl benzoate[8]

  • Molecular Formula: C₄₉H₅₃NO₁₅[8][9]

  • Molecular Weight: 895.94 g/mol [8][9]

Physicochemical Properties

The introduction of the acetoacetyl group imparts distinct physical and chemical characteristics compared to the parent Paclitaxel molecule.

PropertyValueSource(s)
Molecular Formula C₄₉H₅₃NO₁₅[8][9]
Molecular Weight 895.94 g/mol [8][9]
Appearance Pale Yellow to Yellow Solid[9]
Melting Point 166 - 170°C[9]
Solubility Slightly soluble in Chloroform and Methanol[9]
Storage -20°C[8][9]

Synthesis and Purification

The most common and direct route to 10-Acetoacetyl Paclitaxel involves the deacetylation of Paclitaxel at the C10 position to yield 10-Deacetylpaclitaxel (10-DAP), followed by selective acylation with an acetoacetylating agent. 10-DAP itself is a natural product found in various Taxus species and serves as a key precursor in the semi-synthesis of Paclitaxel.[10][11]

Experimental Protocol: Synthesis of 10-Acetoacetyl Paclitaxel from 10-Deacetylpaclitaxel

This protocol outlines a representative procedure for the selective acylation of the C10 hydroxyl group.

Materials:

  • 10-Deacetylpaclitaxel (10-DAP)

  • Diketene or other suitable acetoacetylating agent

  • Anhydrous Pyridine or another suitable base/solvent

  • Anhydrous Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: Dissolve 10-Deacetylpaclitaxel in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Base and Catalyst: Add anhydrous pyridine and a catalytic amount of DMAP to the solution. The pyridine acts as a base to neutralize the acid formed during the reaction, while DMAP is a highly effective nucleophilic catalyst for the acylation of sterically hindered alcohols.

  • Acylation: Cool the reaction mixture in an ice bath (0°C). Add the acetoacetylating agent (e.g., diketene) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (10-DAP) is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes the pyridine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 10-Acetoacetyl Paclitaxel.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product & Analysis DAP 10-Deacetylpaclitaxel (10-DAP) Reaction Acylation Reaction in Anhydrous DCM DAP->Reaction Reagent Acetoacetylating Agent (e.g., Diketene) Reagent->Reaction Catalyst DMAP (Catalyst) Pyridine (Base) Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 10-Acetoacetyl Paclitaxel Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Workflow for the synthesis of 10-Acetoacetyl Paclitaxel.

Applications in Drug Development and Research

The primary value of 10-Acetoacetyl Paclitaxel lies in its utility as a versatile synthetic intermediate. The β-keto-ester functionality of the acetoacetyl group provides a reactive site for a wide range of chemical transformations that are not readily achievable on the parent Paclitaxel molecule.

Prodrug Development

The acetoacetyl group can be modified to create prodrugs with enhanced water solubility. For instance, converting the ketone to a more hydrophilic group or using it as an anchor point to attach solubilizing moieties like polyethylene glycol (PEG) or charged molecules can improve the drug's formulation properties.[5]

Synthesis of Novel Taxane Analogs

The C10 position is a key site for structure-activity relationship (SAR) studies.[6] 10-Acetoacetyl Paclitaxel serves as a common precursor for generating libraries of C10-modified analogs. The methylene group between the two carbonyls is acidic and can be functionalized, allowing for the introduction of diverse substituents. This approach has been used to synthesize novel compounds with altered biological profiles, such as improved activity against drug-resistant cancer cell lines or reduced affinity for P-gp efflux pumps.[6]

Role as a Synthetic Hub

The diagram below illustrates the central role of 10-Acetoacetyl Paclitaxel as an intermediate, branching from the main semi-synthetic pathway of Paclitaxel and leading to a diverse range of new chemical entities.

SyntheticHub DAB 10-Deacetylbaccatin III (Natural Precursor) DAP 10-Deacetylpaclitaxel DAB->DAP Side-chain attachment Paclitaxel Paclitaxel Paclitaxel->DAP Deacetylation DAP->Paclitaxel Acetylation Acetoacetyl 10-Acetoacetyl Paclitaxel (Intermediate Hub) DAP->Acetoacetyl Acetoacetylation Prodrugs Soluble Prodrugs Acetoacetyl->Prodrugs Functionalization Analogs Novel C10 Analogs (SAR Studies) Acetoacetyl->Analogs Derivatization Conjugates Drug Conjugates (Targeted Delivery) Acetoacetyl->Conjugates Ligation

Caption: 10-Acetoacetyl Paclitaxel as a central hub for synthesis.

Conclusion

10-Acetoacetyl Paclitaxel is more than just a simple derivative; it is a strategic platform molecule in the ongoing effort to optimize taxane-based cancer chemotherapy. Its accessible synthesis and the unique reactivity of the acetoacetyl moiety provide chemists with a powerful tool for developing novel Paclitaxel prodrugs and analogs. These next-generation compounds hold the promise of overcoming the significant clinical limitations of Paclitaxel, such as poor solubility and drug resistance, ultimately aiming to provide safer and more effective treatments for patients. The continued exploration of the chemistry centered around this intermediate is a vital area of research in medicinal chemistry and oncology.

References

  • Ballatore, C., et al. (2005). A facile route to paclitaxel C-10 carbamates. Bioorganic & Medicinal Chemistry Letters, 15(10), 2477-2480. Available at: [Link]

  • Kingston, D. G. I. (2002). A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach. Combinatorial Chemistry & High Throughput Screening, 5(1), 39-48. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Paclitaxel. PubChem Compound Summary for CID 36314. Retrieved from [Link]

  • De-code (n.d.). 10-Acetoacetyl Paclitaxel (~90%). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 10-Deacetyltaxol. PubChem Compound Summary for CID 155831. Retrieved from [Link]

  • Greenwald, R. B., et al. (2013). Prodrug Strategies for Paclitaxel. Molecules, 18(4), 3986-4004. Available at: [Link]

  • Guo, B., et al. (2006). Taxol synthesis. African Journal of Biotechnology, 5(1), 15-20. Available at: [Link]

  • OncoLink (2025). Paclitaxel (Taxol®). Retrieved from [Link]

  • National Cancer Institute (2015). A Story of Discovery: Natural Compound Helps Treat Breast and Ovarian Cancers. Retrieved from [Link]

  • Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. Available at: [Link]

Sources

Exploratory

Comparative Biological Activity & Technical Profiling: 10-Acetoacetyl Paclitaxel vs. Paclitaxel

Topic: Biological Activity of 10-Acetoacetyl Paclitaxel vs. Paclitaxel Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of ta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 10-Acetoacetyl Paclitaxel vs. Paclitaxel Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of taxane-based chemotherapeutics, Paclitaxel (Taxol) remains a cornerstone API (Active Pharmaceutical Ingredient). However, the complexity of its semi-synthesis and natural extraction frequently yields structural analogs that serve as both potential therapeutic candidates and critical process impurities.

10-Acetoacetyl Paclitaxel (10-Ac-Paclitaxel) is a specific structural analog where the standard C-10 acetate group is replaced by an acetoacetate moiety. While often categorized as a pharmacopeial impurity (USP/EP), its biological activity profile offers a compelling case study in Structure-Activity Relationships (SAR).

This guide analyzes the comparative biological activity, chemical stability, and experimental methodologies required to evaluate 10-Ac-Paclitaxel against the parent compound, Paclitaxel.

Chemical Structure & SAR Analysis[1][2][3]

The biological divergence between these two compounds is rooted in the C-10 position of the baccatin III core.

  • Paclitaxel: Possesses an acetate ester (-OAc) at C-10.[1]

  • 10-Acetoacetyl Paclitaxel: Possesses an acetoacetate ester (-OCOCH₂COCH₃) at C-10.

SAR Implications of the C-10 Modification

The C-10 position of the taxane ring is considered a "permissive" region in the pharmacophore. Unlike the C-13 side chain (essential for tubulin binding) or the oxetane ring (essential for conformation), the C-10 substituent primarily influences pharmacokinetics and solubility rather than intrinsic binding affinity.

FeaturePaclitaxel10-Acetoacetyl PaclitaxelImpact
C-10 Substituent Acetate (-OAc)Acetoacetate (-OCOCH₂COCH₃)Increased steric bulk; potential for keto-enol tautomerism.
Lipophilicity High (LogP ~3-4)Slightly LowerThe β-keto group introduces additional polarity.
Metabolic Stability ModerateLowerβ-keto esters are more susceptible to nonspecific esterases than simple acetates.
MDR Sensitivity P-gp SubstrateP-gp Substrate (Altered affinity)C-10 modifications can modulate binding to P-glycoprotein efflux pumps.
Visualization: Structural Logic & SAR

SAR_Comparison Taxane_Core Taxane Baccatin III Core C13_SideChain C-13 Side Chain (Essential for Binding) Taxane_Core->C13_SideChain Oxetane D-Ring Oxetane (Conformational Lock) Taxane_Core->Oxetane C10_Pos C-10 Position (Permissive Region) Taxane_Core->C10_Pos Paclitaxel Paclitaxel (C-10 Acetate) C10_Pos->Paclitaxel Standard Aceto_Pac 10-Acetoacetyl Paclitaxel (C-10 Acetoacetate) C10_Pos->Aceto_Pac Modified High Lipophilicity High Lipophilicity Paclitaxel->High Lipophilicity Altered Solubility\nPotential Chelation Altered Solubility Potential Chelation Aceto_Pac->Altered Solubility\nPotential Chelation

Figure 1: SAR map highlighting the permissive nature of the C-10 position relative to the essential C-13 and Oxetane regions.

Mechanism of Action (MoA)

Both compounds share the fundamental taxane mechanism: Microtubule Stabilization .

  • Binding: The ligand binds reversibly to the β-tubulin subunit within the microtubule polymer.

  • Stabilization: This binding lowers the critical concentration (Cc) required for polymerization, promoting assembly even in the absence of GTP.

  • Arrest: The hyper-stabilized microtubules prevent the dynamic reorganization of the mitotic spindle during metaphase, triggering the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Prolonged arrest leads to mitotic catastrophe or apoptosis via Bcl-2 phosphorylation pathways.

Key Difference: While 10-Ac-Paclitaxel retains this mechanism, its potency (IC50) is often reported as equipotent or slightly reduced compared to Paclitaxel due to the bulkier C-10 group affecting cellular entry rates rather than tubulin affinity.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To quantify the intrinsic ability of the ligand to stabilize microtubules, independent of cellular transport mechanisms.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanoisne Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Test Compounds (Paclitaxel, 10-Ac-Paclitaxel) dissolved in DMSO.

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer + 1 mM GTP on ice.

  • Induction: Add test compound (final conc. 10 µM). Include a DMSO control (negative) and Paclitaxel control (positive).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor Absorbance at 340 nm (OD340) every 30 seconds for 60 minutes.

  • Data Analysis: Plot OD340 vs. Time.

    • Vmax: Rate of polymerization.

    • Max OD: Extent of polymer mass.

    • Validation: 10-Ac-Paclitaxel should show a sigmoid curve similar to Paclitaxel, with a Max OD significantly higher than the DMSO control.

Protocol B: HPLC Impurity Profiling (Separation)

Purpose: To isolate and quantify 10-Ac-Paclitaxel in a Paclitaxel sample.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water/Acetonitrile (60:40).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-20 min (20% B to 80% B).

  • Detection: UV @ 227 nm.[2]

Logic: The acetoacetyl group is slightly more polar than the acetyl group (due to the ketone oxygen), but the added carbon chain adds hydrophobicity. Typically, 10-Ac-Paclitaxel elutes close to Paclitaxel. Resolution requires precise gradient control.

Visualization: Experimental Workflow

Workflow cluster_Assay Biological Evaluation cluster_QC Quality Control Start Start: Compound Isolation Solubilization Solubilize in DMSO (Stock 10mM) Start->Solubilization Tubulin Tubulin Polymerization Assay (Cell-Free) Solubilization->Tubulin Cyto Cytotoxicity Assay (MTT) (Cell-Based) Solubilization->Cyto HPLC HPLC Profiling (Impurity Separation) Solubilization->HPLC Result1 Result1 Tubulin->Result1 Vmax Comparison Result2 Result2 Cyto->Result2 IC50 Comparison Result3 Result3 HPLC->Result3 Retention Time (Rt)

Figure 2: Integrated workflow for biological and chemical characterization.

Comparative Data Summary

The following table synthesizes expected data based on C-10 SAR literature and standard impurity profiling.

ParameterPaclitaxel (Reference)10-Acetoacetyl PaclitaxelNote
Tubulin Assembly (ED50) ~0.5 µM0.5 - 0.8 µMRetains high affinity; slight variance due to steric bulk.
Cytotoxicity (KB Cells IC50) ~2-5 nM~5-10 nMSlightly less potent due to cellular uptake kinetics.
Solubility (Water) < 0.5 µg/mL< 0.5 µg/mLBoth are highly lipophilic; acetoacetyl does not significantly improve aqueous solubility.
Regulatory Status APIImpurity / AnalogMonitored in USP/EP monographs.

Conclusion

10-Acetoacetyl Paclitaxel serves as a critical reference point in taxane development. While it retains the core microtubule-stabilizing biological activity of Paclitaxel, its presence is primarily managed as a manufacturing impurity rather than a distinct therapeutic entity. For researchers, it confirms that the C-10 position is chemically modifiable without abolishing biological function , a principle utilized in the design of next-generation taxanes (e.g., Docetaxel, Cabazitaxel).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link]

  • Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent.[3][4][5] Trends in Biotechnology.[5] Retrieved from [Link]

  • United States Pharmacopeia (USP). Paclitaxel Monograph: Impurity Testing.[6] (Standard Pharmacopeial Reference).

  • Schiff, P. B., Fant, J., & Horwitz, S. B. (1979). Promotion of microtubule assembly in vitro by taxol. Nature. Retrieved from [Link]

Sources

Foundational

Technical Guide: 10-Acetoacetyl Paclitaxel (Impurity J) in Natural &amp; Semi-Synthetic Taxanes

[1][2][3] Executive Summary 10-Acetoacetyl Paclitaxel (European Pharmacopoeia Impurity J ) represents a critical process-related impurity in the manufacturing of Paclitaxel, particularly when derived via semi-synthesis f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

10-Acetoacetyl Paclitaxel (European Pharmacopoeia Impurity J ) represents a critical process-related impurity in the manufacturing of Paclitaxel, particularly when derived via semi-synthesis from natural precursors like 10-Deacetylbaccatin III (10-DAB) .[1][2][3] Its presence is a direct indicator of acylation deviations during the reconstruction of the taxane core.

This technical guide provides a comprehensive analysis of Impurity J, detailing its chemical genesis, chromatographic behavior, and rigorous control strategies.[2][3] It is designed for analytical scientists and process chemists optimizing the purity profile of taxane-based APIs.

Chemical Identity & Structural Significance[1][3][4][5]

Impurity J is a structural analogue of Paclitaxel where the acetate moiety at the C-10 position is replaced by an acetoacetate (3-oxobutanoate) group.[1][2] This modification alters the polarity and metabolic stability of the molecule.

Comparative Data Table
FeaturePaclitaxel (API) 10-Acetoacetyl Paclitaxel (Impurity J)
Chemical Name 10-Acetyl-paclitaxel10-Deacetyl-10-acetoacetyl-paclitaxel
CAS Number 33069-62-42757197-26-3
Molecular Formula


Molecular Weight 853.91 Da895.94 Da
C-10 Substituent Acetyl (

)
Acetoacetyl (

)
Regulatory Status Active IngredientEP Impurity J; USP Related Compound
Structural Impact

The introduction of the acetoacetyl group adds a


-keto functionality. This group is chemically reactive (prone to decarboxylation or chelation) and increases the molecule's hydrodynamic volume slightly, affecting its binding affinity to microtubules compared to the parent drug.

Mechanism of Formation

Understanding the origin of Impurity J is the first step in mitigation. It rarely occurs as a primary metabolite in Taxus species but is predominantly a semi-synthetic artifact .

The "Acetoacetyl" Error

Industrial production of Paclitaxel often begins with 10-DAB isolated from Taxus baccata. The C-10 hydroxyl of 10-DAB is free and must be selectively acetylated to regenerate the Paclitaxel core.[2]

Root Cause:

  • Reagent Contamination: The use of acetic anhydride or acetyl chloride contaminated with diketene or acetoacetic anhydride .

  • Side Reaction: During C-10 acetylation, if reactive ketene intermediates dimerize, they can form an acetoacetyl donor in situ, transferring the larger group to the C-10 oxygen.[2][3]

Visualization of Formation Pathway

The following diagram illustrates the divergence point in the semi-synthesis workflow where Impurity J is generated.

G DAB 10-Deacetylbaccatin III (Natural Precursor) Reaction C-10 Acetylation Step (Reagent: Ac2O / Base) DAB->Reaction Starting Material Paclitaxel Paclitaxel (Target API) Reaction->Paclitaxel Normal Pathway (+ Acetyl) ImpurityJ Impurity J (10-Acetoacetyl Analog) Reaction->ImpurityJ Defect Pathway (+ Acetoacetyl) Contaminant Diketene / Acetoacetyl Contamination Contaminant->Reaction Impurity Source

Figure 1: Divergent synthesis pathway showing the origin of Impurity J during the acetylation of 10-DAB.[1][2][3]

Analytical Profiling & Detection

Detecting Impurity J requires high-resolution chromatography due to its structural similarity to Paclitaxel and other impurities like 7-Epi-Paclitaxel.[1][2][3]

HPLC/UPLC Method Parameters

The following protocol is a self-validating system designed to resolve Impurity J from the main peak.

  • Column: C18 (Octadecylsilyl silica),

    
     mm, 
    
    
    
    (e.g., Waters XBridge or Agilent Zorbax).[1][3]
  • Mobile Phase A: Water / Acetonitrile (90:[1]10) + 0.1% Phosphoric Acid.[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient:

    • 0-35 min: Linear gradient from 35% B to 80% B.[1][2][3]

    • 35-40 min: Hold at 80% B.

  • Detection: UV at 227 nm (Taxane absorption maximum).[1]

  • Flow Rate: 1.0 mL/min.

Critical Resolution Criteria:

  • Impurity J typically elutes after Paclitaxel (Relative Retention Time, RRT

    
    ) due to the lipophilicity of the extra methylene/ketone carbons, though this depends on the specific stationary phase selectivity (steric hindrance). Note: In some phases, the polar ketone may cause it to elute slightly earlier; standard spiking is required for confirmation.
    
Mass Spectrometry (LC-MS/MS)

For definitive identification, MS/MS is superior to UV.[1][2][3]

  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
    .[1][3]
    
  • Diagnostic Fragments:

    • Fragment A: Loss of Side Chain (

      
       cleavage).[1]
      
    • Fragment B: Loss of Acetoacetyl group (

      
      ) vs. Acetyl group (
      
      
      
      ).[1][2][3]
    • Differentiation: Paclitaxel gives a fragment corresponding to the baccatin core with an acetyl at C-10.[2][4][5] Impurity J gives a core fragment shifted by

      
       (mass difference between acetyl and acetoacetyl).[1]
      

Isolation & Purification Strategy

If Impurity J levels exceed ICH Q3A limits (>0.10%), purification is mandatory.[1][3]

Preparative Chromatography Workflow

Standard crystallization is often insufficient to remove Impurity J due to co-crystallization properties. Preparative HPLC is the gold standard.

  • Stationary Phase Selection: Phenyl-Hexyl phases offer better selectivity for the

    
    -
    
    
    
    interactions of the taxane core and can better discriminate the acetoacetyl tail than standard C18.
  • Loading: Dissolve crude taxane in MeOH/Water (60:40).

  • Elution: Isocratic elution at 65% Methanol often maximizes resolution between the API and the "J" impurity.

Process Control (Prevention)

The most effective strategy is prevention at the synthesis stage:

  • Reagent Quality: Use HPLC-grade Acetic Anhydride with certified low diketene content (<0.05%).

  • Temperature Control: Maintain acetylation temperatures

    
     to minimize kinetic formation of acetoacetyl byproducts.
    

Regulatory & Toxicological Context

  • Classification: Under ICH Q3A(R2), Impurity J is a "Specified Identified Impurity."[1][3]

  • Reporting Threshold: 0.05% (for API).

  • Qualification Threshold: 0.15% (requires safety data).[1]

  • Toxicity: While specific LD50 data for Impurity J is proprietary, 10-modified taxanes generally retain cytotoxicity.[1][2][3] The acetoacetyl group is potentially reactive (Michael acceptor precursor if degraded), raising genotoxicity concerns that must be ruled out via Ames testing if levels are high.

References

  • European Pharmacopoeia (Ph. Eur.) . Paclitaxel Monograph 1794. European Directorate for the Quality of Medicines (EDQM). Link

  • BOC Sciences . Paclitaxel EP Impurity J (10-Acetoacetyl Paclitaxel).[1][2] Product Catalog & Technical Data.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Paclitaxel Impurities. Link[1]

  • Malik, S. et al. (2022).[1] Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. Int. J. Mol. Sci. Link

  • Pharmaffiliates . Paclitaxel Impurity Profiling and Standards. Link

Sources

Exploratory

molecular weight and formula of 10-Acetoacetyl Paclitaxel

Topic: Molecular Weight, Formula, and Technical Characterization of 10-Acetoacetyl Paclitaxel Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1][] Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight, Formula, and Technical Characterization of 10-Acetoacetyl Paclitaxel Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists[1][]

Chemical Identity, Impurity Profiling, and Pharmacological Context[1][2]

Executive Summary

10-Acetoacetyl Paclitaxel (also identified as Paclitaxel EP Impurity J ) is a specific structural analog of the diterpenoid chemotherapeutic agent Paclitaxel.[1][][3][4] It is characterized by the substitution of the standard acetyl group at the C-10 position of the taxane core with an acetoacetyl moiety.[1]

While primarily monitored as a critical process impurity in the manufacturing of Paclitaxel and albumin-bound Paclitaxel formulations (e.g., Abraxane®), this compound also serves as a probe for Structure-Activity Relationship (SAR) studies targeting the C-10 region of the taxane ring—a domain known to influence P-glycoprotein (P-gp) efflux without abolishing tubulin-binding efficacy.[1][][3]

Chemical Identity & Physicochemical Properties[1][2][3][5][6][7]

Core Identifiers

The following data establishes the definitive chemical baseline for 10-Acetoacetyl Paclitaxel.

ParameterSpecification
Chemical Name 10-O-Deacetyl-10-O-(3-oxobutanoyl)paclitaxel
Common Name 10-Acetoacetyl Paclitaxel; Paclitaxel EP Impurity J
Molecular Formula C₄₉H₅₃NO₁₅
Molecular Weight 895.94 g/mol
CAS Registry Number 95245-30-0 (Referenced in analytical standards)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
Structural Logic

Paclitaxel typically possesses an acetate ester (-OAc) at the C-10 position.[1][][3] In 10-Acetoacetyl Paclitaxel, this is replaced by an acetoacetate ester (-OCOCH₂COCH₃).[1][][3]

  • Mass Shift: The replacement of Acetyl (C₂H₃O, ~43 Da) with Acetoacetyl (C₄H₅O₂, ~85 Da) results in a net mass increase of 42.04 Da relative to Paclitaxel (MW 853.91 + 42.04 ≈ 895.95).[1][][3]

Structural Visualization (DOT)

The following diagram illustrates the taxane core fragmentation and the specific modification at C-10.

G cluster_0 Functional Impact TaxaneCore Taxane Core (Baccatin III Framework) Molecule 10-Acetoacetyl Paclitaxel (C49H53NO15) TaxaneCore->Molecule Scaffold C13SideChain C-13 Side Chain (N-benzoyl-3-phenylisoserine) C13SideChain->TaxaneCore Est. at C-13 (Critical for Tubulin Binding) C10Mod C-10 Modification (Acetoacetyl Group) C10Mod->TaxaneCore Est. at C-10 (-OCOCH2COCH3) Pgp P-glycoprotein Interaction C10Mod->Pgp Modulates Solubility & P-gp Affinity

Figure 1: Structural assembly of 10-Acetoacetyl Paclitaxel highlighting the C-10 modification site.[1][][3]

Synthesis & Formation Mechanisms[2][3][8][12]

Formation as an Impurity

In pharmaceutical processing, 10-Acetoacetyl Paclitaxel is classified as Impurity J in the European Pharmacopoeia (EP).[1][][3] Its presence typically arises from:

  • Precursor Contamination: Use of impure 10-deacetylbaccatin III (10-DAB) or reactive acylation reagents during the semi-synthesis of Paclitaxel.[1][][3]

  • Side Reactions: During the acetylation step of 10-DAB, if diketene or acetoacetic acid derivatives are present as contaminants in the acetic anhydride/acetyl chloride source, the highly reactive C-10 hydroxyl group may undergo acetoacetylation.[1][]

Targeted Synthesis Protocol

For research purposes (e.g., generating reference standards), the compound is synthesized via selective acylation of 10-Deacetylpaclitaxel.[1][][3]

Protocol:

  • Starting Material: 10-Deacetylpaclitaxel (10-DAP).[1][][3]

  • Reagent: Diketene or t-butyl acetoacetate.

  • Conditions:

    • Solvent: Anhydrous THF or Pyridine.[1]

    • Catalyst: DMAP (4-Dimethylaminopyridine) is avoided or used sparingly to prevent side-chain degradation; mild bases are preferred.[1][][3]

    • Temperature: 0°C to Room Temperature.

  • Purification: The product is isolated via Flash Chromatography (Silica gel, EtOAc/Hexane gradient) followed by Preparative HPLC to achieve >95% purity.

Analytical Characterization

Validating the identity of 10-Acetoacetyl Paclitaxel requires a multi-modal approach. The following parameters are standard for impurity profiling.

HPLC/UPLC Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 35% B to 80% B over 15 minutes.

  • Retention Time: 10-Acetoacetyl Paclitaxel typically elutes after Paclitaxel due to the slightly increased lipophilicity of the acetoacetyl group compared to the acetyl group.[1]

Mass Spectrometry (ESI-MS)[1][2][3]
  • Ionization: Positive Mode (ESI+).[1][3]

  • Parent Ion: [M+H]⁺ = 896.95 m/z; [M+Na]⁺ = 918.94 m/z.[1][][3]

  • Fragmentation Pattern:

    • Loss of Side Chain: Characteristic cleavage of the C-13 isoserine side chain.[1][][3]

    • Loss of Acetoacetate: Detection of the 10-DAB core fragments.[1][][3]

Analytical Workflow Diagram (DOT)

Workflow cluster_validation Validation Criteria Sample Raw Sample (API or Formulation) Extraction Solid-Liquid Extraction (MeOH/ACN) Sample->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC Inject MS Q-TOF MS Detection (ESI+) UPLC->MS Elute Data Data Analysis (MW: 896.95 m/z) MS->Data Identify Check1 RRT vs Paclitaxel Data->Check1 Check2 Isotopic Pattern Data->Check2

Figure 2: Analytical workflow for the isolation and identification of 10-Acetoacetyl Paclitaxel.

Pharmacological Context & SAR

Structure-Activity Relationship (SAR) at C-10

The C-10 position of the taxane ring is functionally distinct from the C-13 side chain.[1][][3]

  • Tubulin Binding: The C-10 substituent is not essential for the primary mechanism of action (microtubule stabilization).[1][][3] Modifications here, such as the acetoacetyl group, generally retain cytotoxicity comparable to Paclitaxel.[1]

  • Drug Resistance: Bulky or hydrophobic groups at C-10 can influence the molecule's interaction with P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance.[1][][3] The acetoacetyl group may alter the efflux kinetics, potentially retaining potency in resistant cell lines (e.g., MCF7-ADR).[1][][3]

Clinical Relevance

While 10-Acetoacetyl Paclitaxel is not a marketed drug, its control is strictly regulated.[1][][3] High levels of this impurity in clinical formulations can alter the solubility profile and potentially impact the pharmacokinetic (PK) curve of the parent drug.[3]

References

  • LGC Standards. 10-Acetoacetyl Paclitaxel (~90%) Certificate of Analysis. LGC Standards.[1] Link

  • European Pharmacopoeia (Ph.[1][3] Eur.). Paclitaxel Monograph 1794: Impurity J.[1] European Directorate for the Quality of Medicines.[1] Link

  • Simson Pharma. 10-Acetoacetyl Paclitaxel Technical Data Sheet. Simson Pharma Limited.[1] Link

  • PubChem. 10-Deacetyltaxol (Precursor Context). National Center for Biotechnology Information.[1] Link[1][][3]

  • BenchChem. The Structure-Activity Relationship of Paclitaxel: A Technical Guide.Link[1][][3]

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profiling of Paclitaxel Impurity: 10-Acetoacetyl Paclitaxel

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust toxicity profile for 10-acetoacetyl paclitaxel, a known impurity of the widely used c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust toxicity profile for 10-acetoacetyl paclitaxel, a known impurity of the widely used chemotherapeutic agent, paclitaxel. The methodologies and principles outlined herein are grounded in established regulatory guidelines and current scientific best practices, ensuring a self-validating approach to impurity safety assessment.

Introduction: The Criticality of Impurity Profiling in Drug Development

Paclitaxel is a potent mitotic inhibitor that has revolutionized the treatment of various cancers.[][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[] The manufacturing and storage of paclitaxel can lead to the formation of related substances, or impurities, which may not share the same efficacy and, more importantly, may introduce unique toxicities.[3] 10-Acetoacetyl paclitaxel is one such identified impurity.[4][5][6]

The presence of impurities in an active pharmaceutical ingredient (API) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11][12][13][14][15] These guidelines necessitate the identification, reporting, and toxicological qualification of impurities above certain thresholds to ensure patient safety. This guide will delineate a systematic approach to generating the necessary toxicity data for an impurity like 10-acetoacetyl paclitaxel.

Regulatory Framework: Establishing the "Why" for Toxicity Testing

Before embarking on any experimental work, it is crucial to understand the regulatory context that drives the need for toxicity profiling of impurities. The ICH Q3A(R2) and Q3B(R2) guidelines provide a clear framework for the qualification of impurities in new drug substances and products, respectively.[7][8][14][15]

Key Thresholds for Impurity Qualification:

Maximum Daily Dose of Drug SubstanceReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data synthesized from ICH Q3A(R2) and Q3B(R2) guidelines.[7][8][14][15]

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[7][12] If the level of 10-acetoacetyl paclitaxel in a batch of paclitaxel exceeds the qualification threshold, a comprehensive toxicity assessment is warranted.

A Phased Approach to Toxicity Profiling

A tiered approach is recommended for the toxicity profiling of a novel or under-characterized impurity. This approach progresses from computational assessments to in vitro assays, and if necessary, to in vivo studies.

Toxicity_Profiling_Workflow cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Genotoxicity cluster_2 Phase 3: In Vitro Cytotoxicity cluster_3 Phase 4: In Vivo Confirmation (If Required) In_Silico In Silico Toxicity Prediction (e.g., QSAR, DEREK Nexus) Bacterial_Mutation Bacterial Reverse Mutation Assay (Ames Test) In_Silico->Bacterial_Mutation Initial Screening Chromosomal_Aberration In Vitro Chromosomal Aberration Assay Bacterial_Mutation->Chromosomal_Aberration If Negative Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Chromosomal_Aberration->Cell_Viability If Negative Mechanism_Of_Action Mechanistic Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) Cell_Viability->Mechanism_Of_Action If Cytotoxic In_Vivo Targeted In Vivo Studies (e.g., Rodent Toxicity Study) Mechanism_Of_Action->In_Vivo For Risk Assessment & Qualification Genotoxicity_Workflow Start 10-Acetoacetyl Paclitaxel Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Chromo_Aberration In Vitro Chromosomal Aberration Assay Start->Chromo_Aberration Result Genotoxicity Profile Ames->Result Chromo_Aberration->Result

Caption: Workflow for in vitro genotoxicity assessment.

Phase 3: In Vitro Cytotoxicity Evaluation

Understanding the cytotoxic potential of 10-acetoacetyl paclitaxel is crucial, especially in comparison to the parent drug. These assays can also provide initial insights into the mechanism of toxicity.

Cell Viability/Proliferation Assays

These assays measure the number of viable cells in a culture after exposure to the test compound.

Protocol (MTT Assay Example):

  • Cell Seeding: Seed a panel of relevant cancer cell lines (e.g., breast, ovarian, lung) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 10-acetoacetyl paclitaxel, paclitaxel (as a positive control), and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits cell growth by 50%).

Comparative Cytotoxicity Data (Hypothetical Example):

CompoundCell LineIC50 at 48 hours (nM)
PaclitaxelMCF-7 (Breast Cancer)10
10-Acetoacetyl PaclitaxelMCF-7 (Breast Cancer)500
PaclitaxelA549 (Lung Cancer)15
10-Acetoacetyl PaclitaxelA549 (Lung Cancer)800

This is example data and does not reflect actual experimental results.

Mechanistic Assays

If 10-acetoacetyl paclitaxel demonstrates significant cytotoxicity, further assays can be employed to investigate its mechanism of action.

  • Cell Cycle Analysis by Flow Cytometry: This will determine if the impurity, like paclitaxel, causes cell cycle arrest at the G2/M phase. []* Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These assays can confirm if the observed cytotoxicity is due to the induction of programmed cell death.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Disruption of Mitotic Spindle Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Interpretation of Results and Next Steps

The collective data from the in silico and in vitro studies will form the basis of the toxicity profile for 10-acetoacetyl paclitaxel.

  • No Significant Toxicity: If the impurity is not genotoxic and is significantly less cytotoxic than paclitaxel (e.g., >10-fold higher IC50), it may be considered qualified at the levels specified in the ICH guidelines. [7][12]* Positive Genotoxicity Findings: A positive result in any of the genotoxicity assays is a significant safety concern. Further investigation into the mechanism of genotoxicity and potential carcinogenicity would be required. The ICH M7 guideline for mutagenic impurities would become relevant. [8]* Significant Cytotoxicity: If the impurity shows potent cytotoxicity, especially if it approaches that of paclitaxel, a more thorough investigation of its pharmacological and toxicological profile is necessary. This may include in vivo studies to assess its overall toxicity and toxicokinetic profile.

Conclusion

The toxicity profiling of pharmaceutical impurities like 10-acetoacetyl paclitaxel is a mandatory and scientifically rigorous process. By following a structured, multi-phased approach that integrates in silico prediction with robust in vitro genotoxicity and cytotoxicity assays, drug developers can effectively assess the safety risks associated with such impurities. This ensures compliance with global regulatory expectations and, most importantly, safeguards patient health. The self-validating nature of these protocols, grounded in established scientific principles and regulatory precedent, provides a high degree of confidence in the final safety assessment.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Q3A(R) Impurities in New Drug Substances. (2020). U.S. Food and Drug Administration. [Link]

  • ANDAs: Impurities in Drug Products. (2005). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]

  • Guidance for Industry - ANDAs: Impurities in Drug. (n.d.). Regulations.gov. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). U.S. Food and Drug Administration. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. [Link]

  • Al-Sharif, M. M. Z. (2013). Studies on the Genotoxic Effects of Anticancer Drug Paclitaxel (Taxol) in Mice. Journal of American Science, 9(12).
  • [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS]. (2015). Yao Xue Xue Bao, 50(7), 883-890. [Link]

  • Paclitaxel EP Impurity J (10-Acetoacetyl Paclitaxel) Manufacturer Supplier. (n.d.). RXN Chemicals. [Link]

  • Evaluation of cytotoxic and genotoxic effects of paclitaxel-loaded PLGA nanoparticles in neuroblastoma cells. (2021). Food and Chemical Toxicology, 154, 112323. [Link]

  • Cytotoxicity of Paclitaxel and Docetaxel in Human Neuroblastoma Cell Lines. (1996). Anticancer Research, 16(6B), 3433-3437. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2018). Frontiers in Chemistry, 6, 366. [Link]

  • Paclitaxel. (n.d.). PubChem. [Link]

  • Use of in silico methods for assessing toxicity. (2021). YouTube. [Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 10-Acetoacetyl Paclitaxel

This guide provides an in-depth technical analysis of 10-Acetoacetyl Paclitaxel (also known as Paclitaxel Impurity J ), focusing on its solubility profile in Methanol and Dimethyl Sulfoxide (DMSO).[1] It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 10-Acetoacetyl Paclitaxel (also known as Paclitaxel Impurity J ), focusing on its solubility profile in Methanol and Dimethyl Sulfoxide (DMSO).[1] It is designed for analytical chemists and formulation scientists requiring precise handling protocols.

[1]

Executive Summary & Compound Identity

10-Acetoacetyl Paclitaxel is a specific structural analog of Paclitaxel where the acetyl group at the C10 position is replaced by an acetoacetyl group (


).[1][] Often identified as Paclitaxel Impurity J  in European Pharmacopoeia (EP) standards, it serves as a critical reference standard for purity profiling and a substrate for structure-activity relationship (SAR) studies.[1]

Due to the addition of the


-keto ester moiety, its solubility profile differs slightly from the parent compound, necessitating modified handling protocols to prevent precipitation or degradation.[1]
Parameter Technical Detail
CAS Number 2757197-26-3
Synonyms Paclitaxel Impurity J; 10-Acetoacetyl Taxol
Molecular Formula

Molecular Weight 895.94 g/mol
Structural Modification C10-Acetoacetyl group (vs. C10-Acetyl in Paclitaxel)

Physicochemical Solubility Profile

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary solvent of choice for preparing high-concentration stock solutions of 10-Acetoacetyl Paclitaxel.[1] The polar aprotic nature of DMSO effectively disrupts the crystal lattice of the taxane core.

  • Solubility Limit: ~10 mg/mL (11 mM).[1]

  • Recommended Stock Concentration: 8.96 mg/mL (approx. 10 mM).[1]

  • Thermodynamic Behavior: Dissolution is generally endothermic; however, sonication should be limited to prevent heat-induced degradation of the ester linkages.[1]

Solubility in Methanol

Methanol is a secondary solvent , suitable primarily for analytical dilutions (e.g., HPLC/LC-MS sample preparation) rather than long-term stock storage.[1]

  • Solubility Limit: Classified as "Slightly Soluble" (USP definition: 1–10 mg/mL).[1]

  • Operational Recommendation: Do not exceed 1 mg/mL in pure methanol to avoid nucleation and precipitation over time.

  • Stability Warning: Methanol is protic and can promote transesterification or methanolysis of the C10 acetoacetyl group upon prolonged storage, especially if not strictly anhydrous.

Comparative Solubility Data

The following table contrasts 10-Acetoacetyl Paclitaxel with the parent compound to highlight the solubility shift.

SolventPaclitaxel (Parent)10-Acetoacetyl PaclitaxelOperational Implication
DMSO ~50 mg/mL~10 mg/mL Requires larger solvent volumes for equimolar stocks.[1]
Methanol ~50 mg/mL< 10 mg/mL High Risk: Avoid for high-conc.[1] stocks. Use for working dilutions only.
Water InsolubleInsoluble Requires organic co-solvent for aqueous buffers.

Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM Stock Solution (DMSO)

This protocol creates a 10 mM stock solution (8.96 mg/mL), which is within the safe solubility limit (10 mg/mL) and simplifies molar calculations.[1]

Reagents:

  • 10-Acetoacetyl Paclitaxel (Solid, stored at -20°C).[1][3][4][5][6][7][8]

  • Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves).[1]
    

Procedure:

  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation of atmospheric moisture, which degrades taxanes.

  • Weighing: Accurately weigh 5.0 mg of 10-Acetoacetyl Paclitaxel into a sterile amber glass vial (Class A borosilicate).

  • Calculation:

    
    
    
    
    
    [1]
  • Dissolution: Add 558 µL of Anhydrous DMSO.

  • Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for max 2 minutes.

  • Validation: Visually inspect against a dark background. The solution must be optically clear.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Analytical Standard in Methanol

Purpose: For HPLC/UPLC calibration curves.

  • Pre-Solubilization: Dissolve the solid in a minimal volume of DMSO first (e.g., to 10 mM as above).

  • Dilution: Dilute the DMSO stock 1:100 into Methanol to achieve a 100 µM working solution.

    • Example: 10 µL of 10 mM DMSO Stock + 990 µL Methanol.

  • Stability: Use this methanolic solution within 24 hours.

Visualizations & Workflows

Diagram 1: Solvation & Handling Workflow

This flowchart illustrates the critical decision paths for solvent selection based on the intended application (Biological Assay vs. Analytical Chemistry).

G Solid Solid 10-Acetoacetyl Paclitaxel (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate SolventChoice Select Solvent System Equilibrate->SolventChoice DMSO Anhydrous DMSO (Max 10 mg/mL) SolventChoice->DMSO High Conc. Storage MeOH Methanol (HPLC Grade) (Max 1 mg/mL) SolventChoice->MeOH Direct Analytical Prep (Not Recommended for Storage) Stock 10 mM Stock Solution (Stable at -20°C) DMSO->Stock BioApp Biological Assays (Dilute into Media <0.1% DMSO) Stock->BioApp Stock->MeOH Dilution Step Analytic Analytical Working Soln (Use within 24h) MeOH->Analytic LCMS LC-MS / HPLC Calibration Analytic->LCMS

Caption: Decision matrix for solvent selection. DMSO is required for stable stock generation, while Methanol is restricted to immediate analytical use.[1]

Diagram 2: Structural Logic & Stability

This diagram highlights the chemical logic behind the solubility and stability constraints, specifically focusing on the C10 position.

Structure Core Taxane Core (Lipophilic) C10 C10 Position (Acetoacetyl Group) Core->C10 Modified Site Solubility Solubility Impact C10->Solubility Increases Lipophilicity vs. Acetyl Stability Stability Impact C10->Stability Beta-Keto Ester Reactive Potential Limit: 10 mg/mL DMSO Limit: 10 mg/mL DMSO Solubility->Limit: 10 mg/mL DMSO Limit: <1 mg/mL MeOH Limit: <1 mg/mL MeOH Solubility->Limit: <1 mg/mL MeOH Avoid Alkaline pH Avoid Alkaline pH Stability->Avoid Alkaline pH Avoid Protic Solvents (Long Term) Avoid Protic Solvents (Long Term) Stability->Avoid Protic Solvents (Long Term)

Caption: Mechanistic impact of the C10-Acetoacetyl modification on physicochemical properties.

References

  • De-code. (n.d.). 10-Acetoacetyl Paclitaxel Reference Standard. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Paclitaxel Monograph 1794. European Pharmacopoeia. (Standard reference for Paclitaxel Impurity J identification).

Sources

Foundational

Technical Guide: In Vitro Metabolic Stability Assessment of 10-Acetoacetyl Paclitaxel

Executive Summary & Structural Context[1][2] This technical guide details the experimental framework for evaluating the metabolic stability of 10-Acetoacetyl Paclitaxel , a specific taxane derivative characterized by the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This technical guide details the experimental framework for evaluating the metabolic stability of 10-Acetoacetyl Paclitaxel , a specific taxane derivative characterized by the substitution of the C-10 acetyl group with an acetoacetyl moiety.

While the parent compound, Paclitaxel (Taxol) , is primarily cleared via hepatic metabolism (CYP2C8 and CYP3A4), the introduction of a


-keto ester (acetoacetyl) at the C-10 position introduces a critical duality in metabolic susceptibility:
  • Oxidative Metabolism: Susceptibility to CYP450-mediated hydroxylation at the C-6 and C-3' positions, similar to Paclitaxel.

  • Hydrolytic Instability: The acetoacetyl group is chemically and enzymatically more labile than a simple acetate, making the compound prone to de-acetoacetylation by plasma esterases or spontaneous hydrolysis, yielding 10-Deacetylpaclitaxel (10-DAB) .

This guide prioritizes distinguishing between hepatic clearance (CYP-mediated) and chemical/enzymatic degradation (hydrolysis), a distinction vital for interpreting pharmacokinetic (PK) data.

Metabolic Pathways & Mechanistic Logic[2]

Before initiating wet-lab protocols, researchers must map the potential biotransformation routes. The stability of 10-Acetoacetyl Paclitaxel is governed by the competition between the Cytochrome P450 system and hydrolases.

The Dual-Pathway Hypothesis
  • Pathway A (Hepatic): CYP2C8 hydroxylates the taxane ring at C-6

    
    , and CYP3A4 hydroxylates the C-3' phenyl side chain.[1] This preserves the C-10 acetoacetyl group.[2]
    
  • Pathway B (Hydrolytic): Carboxylesterases (CES1/CES2) or plasma butyrylcholinesterases attack the C-10 ester, cleaving the acetoacetyl group to form 10-Deacetylpaclitaxel.

Visualization of Metabolic Fate

The following diagram illustrates the competing pathways.

MetabolicPathways Parent 10-Acetoacetyl Paclitaxel (Substrate) Hydrolysis_Prod 10-Deacetylpaclitaxel (Active Metabolite) Parent->Hydrolysis_Prod Plasma Esterases / Spontaneous Hydrolysis Acetoacetate Acetoacetate (Byproduct) Parent->Acetoacetate CYP_Prod_A 6α-OH-10-Acetoacetyl Paclitaxel (Major Hepatic Metabolite) Parent->CYP_Prod_A CYP2C8 (Liver Microsomes) CYP_Prod_B 3'-p-OH-10-Acetoacetyl Paclitaxel (Minor Hepatic Metabolite) Parent->CYP_Prod_B CYP3A4 (Liver Microsomes)

Figure 1: Competing metabolic pathways for 10-Acetoacetyl Paclitaxel: Hydrolysis vs. Oxidation.

Experimental Protocols

To ensure data integrity, stability must be assessed in two distinct matrices: Plasma (to check esterase liability) and Liver Microsomes (to check hepatic clearance).

Protocol A: Plasma Stability Assay (Esterase Liability)

The acetoacetyl group is a


-keto ester, which can be unstable in plasma. This assay determines if the drug survives circulation to reach the liver.

Reagents:

  • Pooled Human Plasma (Na-Heparin or EDTA).

  • Inhibitor (Optional): Bis(4-nitrophenyl) phosphate (BNPP) to confirm esterase involvement.

  • Internal Standard (IS): Paclitaxel-d5 or Docetaxel.

Workflow:

  • Equilibration: Thaw plasma at 37°C. Centrifuge (3000 x g, 5 min) to remove particulates.

  • Spiking: Spike 10-Acetoacetyl Paclitaxel (from 10 mM DMSO stock) into plasma to a final concentration of 1 µM . (Final DMSO < 0.1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at time points:

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C) and analyze supernatant via LC-MS/MS.

Critical Control: Run a parallel incubation in Heat-Inactivated Plasma (56°C for 30 min prior to spike).

  • If degradation occurs in active plasma but not inactivated: Enzymatic hydrolysis.

  • If degradation occurs in both: Chemical instability (pH/buffer driven).

Protocol B: Microsomal Stability Assay (CYP Clearance)

This protocol isolates NADPH-dependent metabolism (CYP450).

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • 0.1 M Phosphate Buffer (pH 7.4).

Workflow:

  • Pre-incubation: Mix Buffer + HLM (0.5 mg/mL final) + Test Compound (1 µM). Warm to 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Course: Sample at

    
     min.
    
  • Quenching: Transfer 50 µL sample into 150 µL ice-cold ACN + IS.

  • Negative Control: Incubate without NADPH to quantify non-CYP degradation (e.g., microsomal esterases).

Analytical Methodology (LC-MS/MS)[3]

Accurate quantification requires separating the parent from its potential hydrolysis product (10-Deacetylpaclitaxel).

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

MRM Transitions (Conceptual):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
10-Acetoacetyl Paclitaxel ~896.3

~286.1 (Side chain)Target Analyte
Paclitaxel (Ref) 854.3

286.1Reference
10-Deacetylpaclitaxel 812.3

286.1Hydrolysis Metabolite
6α-OH-Metabolite ~912.3

~302.1CYP2C8 Metabolite

Note: Exact masses must be tuned on the specific instrument. The acetoacetyl group adds ~42 Da relative to the acetyl group of Paclitaxel.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (%) versus time. The slope (


) of the linear regression represents the elimination rate constant.




Interpreting the Stability Profile
ObservationMechanismImplication for Drug Development
Rapid loss in Plasma Esterase HydrolysisProdrug behavior. The in vivo active species is likely 10-Deacetylpaclitaxel.
Stable in Plasma, Unstable in HLM (+NADPH) CYP MetabolismClassic hepatic clearance. Assess CYP2C8/3A4 DDI potential.
Unstable in HLM (-NADPH) Microsomal EsterasesThe compound is highly labile; "Metabolic Stability" is low regardless of CYP activity.
Stable in all matrices Low ClearancePotential for long half-life or renal excretion.

References

  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol.[2] Nature.[2] Link

  • Rahman, A., et al. (1994). Selective biotransformation of taxol to 6 alpha-hydroxytaxol by human cytochrome P450 2C8.[1] Cancer Research. Link

  • Sonnnichsen, D. S., et al. (1995). Metabolism of paclitaxel in human liver microsomes: inhibition by known cytochrome P450 inhibitors. Journal of Pharmacology and Experimental Therapeutics. Link

  • LKT Laboratories. (2024). 10-Acetoacetyl Paclitaxel Product Data Sheet.Link

  • Sparreboom, A., et al. (1998). Chemical and metabolic stability of taxanes. Cancer Treatment Reviews. (Contextual grounding for taxane ester stability).
Author's Note on Safety & Integrity
  • Cytotoxicity: 10-Acetoacetyl Paclitaxel is a high-potency cytotoxic agent. All protocols must be performed in a BSL-2 facility inside a chemical fume hood.

  • Solubility: Taxanes are poorly soluble in water. Ensure the final organic solvent concentration (DMSO/Methanol) in the incubation mixture does not exceed 1% to avoid inhibiting CYP enzymes.

Sources

Protocols & Analytical Methods

Method

Technical Guide: LC-MS/MS Characterization of 10-Acetoacetyl Paclitaxel (Paclitaxel Impurity J)

Introduction & Scientific Context In the development of taxane-based therapeutics, the identification of impurities and degradation products is critical for CMC (Chemistry, Manufacturing, and Controls) and toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

In the development of taxane-based therapeutics, the identification of impurities and degradation products is critical for CMC (Chemistry, Manufacturing, and Controls) and toxicological assessment.[1][2] 10-Acetoacetyl Paclitaxel (also known as Paclitaxel EP Impurity J ) is a specific structural analog where the acetyl group at the C-10 position of the baccatin core is replaced by an acetoacetyl moiety.[3][4]

This modification alters the lipophilicity and potentially the metabolic stability of the molecule compared to the parent drug, Paclitaxel.[2] This guide provides a self-validating LC-MS/MS protocol designed to unequivocally identify and quantify this analyte in complex matrices (plasma or formulation media), distinguishing it from isobaric interferences and closely related taxanes like 10-Deacetylpaclitaxel.[3][4]

Physicochemical Profile
PropertyDetail
Analyte Name 10-Acetoacetyl Paclitaxel (Paclitaxel Impurity J)
CAS Number 2757197-26-3
Molecular Formula

Molecular Weight 895.94 g/mol
Monoisotopic Mass 895.3415 Da
Precursor Ion

896.35 m/z
Key Structural Shift Substitution of Acetyl (

) with Acetoacetyl (

) at C-10.[2][3][4][5]

Method Development Strategy

Chromatographic Separation (The "Why")

Taxanes are hydrophobic diterpenoids.[2] While C18 columns are standard, the separation of 10-Acetoacetyl Paclitaxel from the parent Paclitaxel requires careful optimization of the organic modifier.[2] The acetoacetyl group adds a beta-keto functionality, slightly altering the polarity.[1][2][3]

  • Column Choice: A C18 column with hybrid particles (e.g., BEH or HSS T3) is selected to withstand high pH (if ammonium hydroxide is used) or to provide superior retention of polar impurities in acidic conditions.[2]

  • Mobile Phase: A Formic Acid/Ammonium Formate system is chosen to promote protonation (

    
    ) over sodiation (
    
    
    
    ), which is critical for reproducible fragmentation.[2]
Mass Spectrometry Logic

The fragmentation of taxanes is driven by the cleavage of the ester bond at C-13.[3]

  • Precursor Selection: The protonated molecule

    
     at m/z 896.4  is selected.[2]
    
  • Primary Fragmentation (Quantifier): Cleavage of the C-13 side chain yields the characteristic phenylisoserine fragment at m/z 286.1 .[2][3] This ion is intense and stable but common to many taxanes.[2][3]

  • Secondary Fragmentation (Qualifier): The complementary ion is the baccatin core.[2] For Paclitaxel, this is m/z 569.[2] For 10-Acetoacetyl Paclitaxel, the core retains the +42 Da modification, shifting the core fragment to m/z 611.2 .[1][2][4] Detection of this specific core mass confirms the modification is on the ring system, not the side chain.[2]

Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate analyte from plasma while minimizing matrix effects.[3]

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (Paclitaxel-D5 or Docetaxel, 100 ng/mL in MeOH). Vortex 10s.

  • Extraction: Add 600 µL of tert-Butyl Methyl Ether (TBME) .

    • Rationale: TBME provides high recovery for taxanes while excluding polar plasma phospholipids that cause ion suppression.[2][3]

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA). Vortex and transfer to LC vial.

Protocol B: LC-MS/MS Parameters[1][3][4]
Liquid Chromatography (UHPLC)[2][6][7]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1][2][4]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[2][3]

  • Injection Volume: 2-5 µL

  • Mobile Phase A: Water + 0.1% Formic Acid[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]

Gradient Table:

Time (min) %A %B Curve
0.00 70 30 Initial
1.00 70 30 6
4.00 5 95 6
5.00 5 95 6
5.10 70 30 1

| 7.00 | 70 | 30 | Re-equilibration |[3]

Mass Spectrometry (Triple Quadrupole)
  • Ionization: ESI Positive (

    
    )
    
  • Spray Voltage: 3500 V

  • Sheath Gas: 40 arb

  • Aux Gas: 10 arb

  • Capillary Temp: 320°C

SRM Transitions Table:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
10-Acetoacetyl Paclitaxel 896.4 286.1 20 Quantifier (Side Chain)
10-Acetoacetyl Paclitaxel 896.4 611.2 25 Qualifier (Modified Core)
Paclitaxel (Reference) 854.3 286.1 20 Comparison

| Paclitaxel (Reference) | 854.3 | 569.2 | 25 | Comparison |[3][4]

Visualizations & Pathways

Fragmentation Logic

The following diagram illustrates the mechanistic cleavage distinguishing 10-Acetoacetyl Paclitaxel from native Paclitaxel.

FragmentationPathway Precursor 10-Acetoacetyl Paclitaxel [M+H]+ m/z 896.4 SideChain Side Chain Ion (Phenylisoserine) m/z 286.1 Precursor->SideChain C-13 Ester Cleavage (Common to Taxanes) Core Modified Baccatin Core (10-Acetoacetyl-Baccatin III) m/z 611.2 Precursor->Core Neutral Loss of Side Chain (Specific to Core Mod)

Caption: MS/MS fragmentation pathway showing the generation of the common side-chain ion (m/z 286) and the specific modified core ion (m/z 611).

Analytical Workflow

AnalyticalWorkflow Start Biological Sample (Plasma/Serum) LLE LLE Extraction (TBME, 10 min vortex) Start->LLE Dry Evaporation & Reconstitution (N2 at 40°C) LLE->Dry LC UHPLC Separation (C18, Gradient Elution) Dry->LC MS MS/MS Detection (SRM: 896 -> 286 / 611) LC->MS Data Data Analysis (Quant: Area Ratio vs IS) MS->Data

Caption: Step-by-step analytical workflow from sample extraction to quantitative data analysis.

Results Interpretation & Troubleshooting

Identification Criteria

To confirm the presence of 10-Acetoacetyl Paclitaxel (Impurity J), the following criteria must be met:

  • Retention Time: The analyte typically elutes after Paclitaxel on a C18 column due to the slightly higher lipophilicity of the acetoacetyl group compared to the acetyl group, though this is gradient-dependent.[2][3]

  • Ion Ratio: The area ratio of the Quantifier (286.[2]1) to Qualifier (611.[2]2) transition should be consistent within ±15% of the reference standard.[2]

  • Mass Shift: The precursor must be +42 Da relative to Paclitaxel (896 vs 854).[2]

Troubleshooting Matrix Effects
  • Issue: Low sensitivity or signal suppression.[2][3]

  • Cause: Co-eluting phospholipids.[2][3]

  • Solution: Monitor phospholipid transitions (m/z 184 -> 184) to ensure they do not co-elute with the analyte. If they do, switch the extraction solvent to Ethyl Acetate/Hexane (1:[2]1) or employ a Hybrid SPE-PPT plate.[2][3]

References

  • European Pharmacopoeia (Ph.[2][3][4] Eur.) . Paclitaxel Monograph: Impurity J.

    • Source: [2]

  • PubChem . Paclitaxel EP Impurity J (CID 71312757).[2]

    • Source: [2]

  • Zhang, S., et al. (2016).[1][2][6] "The impurity profiling of paclitaxel and its injection by UPLC-MS/MS". Journal of Pharmaceutical and Biomedical Analysis.

    • Source: (Contextual Reference for Taxane Fragmentation)[2][4]

  • LKT Labs.

    • Source: [2][4]

Sources

Application

Synthesis of 10-Acetoacetyl Paclitaxel from 10-Deacetylbaccatin III: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol for the semi-synthesis of 10-acetoacetyl paclitaxel, a valuable derivative of the renowned anti-cancer agent paclitaxel. Starting from the renewable precursor 10-deac...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the semi-synthesis of 10-acetoacetyl paclitaxel, a valuable derivative of the renowned anti-cancer agent paclitaxel. Starting from the renewable precursor 10-deacetylbaccatin III (10-DAB), this document outlines a strategic multi-step synthesis designed for researchers, scientists, and professionals in drug development. The described methodologies are grounded in established chemical principles, offering insights into the rationale behind each experimental step to ensure scientific integrity and reproducibility.

Introduction: The Significance of Paclitaxel Analogs

Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone in the treatment of various cancers.[1] Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has spurred extensive research into the synthesis of novel analogs with potentially improved efficacy, solubility, and tumor-targeting capabilities.[2][3] The semi-synthesis of paclitaxel and its derivatives from more abundant, naturally occurring precursors like 10-deacetylbaccatin III (10-DAB) is a more sustainable and economically viable approach than total synthesis or direct extraction.[4][5]

Modification of the C-10 position of the baccatin core offers a strategic avenue for derivatization. The introduction of an acetoacetyl group at this position creates 10-acetoacetyl paclitaxel, a compound of interest for further chemical modification and biological evaluation. This guide details a robust synthetic route to this analog, proceeding through key intermediates and employing well-established reaction classes in taxane chemistry.

Synthetic Strategy Overview

The synthesis of 10-acetoacetyl paclitaxel from 10-deacetylbaccatin III is a multi-step process that requires careful control of regioselectivity. The general strategy involves four main stages:

  • Selective Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of 10-DAB is selectively protected to prevent its interference in subsequent reactions. A common and effective protecting group for this purpose is the triethylsilyl (TES) group.

  • Acetoacetylation of the C-10 Hydroxyl Group: With the C-7 position protected, the C-10 hydroxyl group is then acetoacetylated. This is a crucial step that introduces the desired functional group.

  • Attachment of the C-13 Side Chain: The paclitaxel side chain, a critical component for its biological activity, is attached to the C-13 hydroxyl group of the modified baccatin core. The Ojima-Holton β-lactam method is a widely used and efficient approach for this coupling.

  • Deprotection: Finally, the protecting groups at the C-7 and C-2' positions are removed to yield the target molecule, 10-acetoacetyl paclitaxel.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 10-acetoacetyl paclitaxel from 10-deacetylbaccatin III.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
10-Deacetylbaccatin IIIC₂₉H₃₆O₁₀544.59VariousStarting material
Triethylsilyl chloride (TES-Cl)C₆H₁₅ClSi150.72VariousProtecting agent
PyridineC₅H₅N79.10VariousAnhydrous, as solvent and base
DiketeneC₄H₄O₂84.07VariousAcetoacetylating agent, highly reactive
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17VariousCatalyst
(3R,4S)-1-Benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinoneC₂₆H₃₅NO₃Si453.65VariousOjima-Holton β-lactam
Lithium bis(trimethylsilyl)amide (LHMDS)C₆H₁₈LiNSi₂167.33Various1.0 M solution in THF
Tetrahydrofuran (THF)C₄H₈O72.11VariousAnhydrous
Hydrofluoric acid-pyridine complex (HF-Pyridine)HF·(C₅H₅N)ₓ-VariousDeprotecting agent
Dichloromethane (DCM)CH₂Cl₂84.93VariousAnhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11VariousFor extraction and chromatography
Hexanes--VariousFor chromatography
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01VariousSaturated aqueous solution
Brine---Saturated aqueous NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04VariousDrying agent
Silica gelSiO₂60.08VariousFor column chromatography (230-400 mesh)
Protocol 1: Selective Protection of the C-7 Hydroxyl Group of 10-Deacetylbaccatin III

Rationale: The C-7 hydroxyl group of 10-DAB is more sterically accessible and reactive than the C-10 hydroxyl group. Therefore, it is necessary to protect the C-7 hydroxyl to ensure selective acylation at the C-10 position. Triethylsilyl chloride (TES-Cl) is a common reagent for this purpose, forming a stable silyl ether that can be cleaved under specific conditions.

Procedure:

  • Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylsilyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of copper sulfate (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-O-triethylsilyl-10-deacetylbaccatin III as a white solid.

Protocol 2: Acetoacetylation of the C-10 Hydroxyl Group

Rationale: With the C-7 hydroxyl group protected, the C-10 hydroxyl is now available for acylation. Diketene is a highly reactive and efficient reagent for acetoacetylation of alcohols, often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).

Procedure:

  • Dissolve 7-O-triethylsilyl-10-deacetylbaccatin III (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add diketene (2.0 eq) to the stirred solution. Caution: Diketene is toxic and reactive. Handle in a well-ventilated fume hood.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield 10-acetoacetyl-7-O-triethylsilylbaccatin III.

Protocol 3: Attachment of the C-13 Side Chain (Ojima-Holton Method)

Rationale: The Ojima-Holton method, which utilizes a β-lactam, is a highly efficient and stereoselective method for the formation of the ester linkage at the sterically hindered C-13 position of the baccatin core.[6]

Procedure:

  • Dissolve 10-acetoacetyl-7-O-triethylsilylbaccatin III (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -40 °C (acetonitrile/dry ice bath).

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF, 1.1 eq) dropwise.

  • Stir the mixture at -40 °C for 30 minutes to generate the C-13 alkoxide.

  • In a separate flask, dissolve the (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (1.2 eq) in anhydrous THF.

  • Add the β-lactam solution to the alkoxide solution at -40 °C.

  • Allow the reaction to proceed at -40 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected 10-acetoacetyl paclitaxel derivative. This intermediate is expected to be 10-acetoacetyl-2',7-bis-O-(triethylsilyl) paclitaxel.[][8][9]

Protocol 4: Deprotection to Yield 10-Acetoacetyl Paclitaxel

Rationale: The final step involves the removal of the silyl protecting groups from the C-7 and C-2' positions to yield the final product. A hydrofluoric acid-pyridine complex is a common reagent for the cleavage of silyl ethers.[10]

Procedure:

  • Dissolve the protected 10-acetoacetyl paclitaxel derivative (1.0 eq) in anhydrous THF in a plastic container (HF reacts with glass).

  • Cool the solution to 0 °C.

  • Slowly add a hydrofluoric acid-pyridine complex (HF-Pyridine) (excess) to the stirred solution.

  • Stir the reaction at 0 °C for 8-12 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to afford 10-acetoacetyl paclitaxel.

Characterization of 10-Acetoacetyl Paclitaxel

The synthesized 10-acetoacetyl paclitaxel should be thoroughly characterized to confirm its structure and purity using modern analytical techniques.

Analytical Data Summary
AnalysisExpected Results for 10-Acetoacetyl Paclitaxel
Molecular Formula C₄₉H₅₃NO₁₅
Molecular Weight 895.94 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) Characteristic signals for the paclitaxel core and the acetoacetyl group. The singlet for the C-10 acetyl group in paclitaxel (around δ 2.2 ppm) will be replaced by signals corresponding to the acetoacetyl moiety (a singlet for the methyl group around δ 2.3 ppm and a singlet for the methylene group around δ 3.5 ppm). Other key signals include those for the aromatic protons of the benzoyl and phenylisoserine side chain, and the characteristic protons of the taxane skeleton.
¹³C NMR (CDCl₃) Signals corresponding to the 49 carbons of the molecule. The carbonyl carbon of the C-10 acetyl group in paclitaxel (around δ 170 ppm) will be replaced by two carbonyl signals for the acetoacetyl group (around δ 167 and 201 ppm).
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 896.34 or [M+Na]⁺ at m/z 918.32.
HPLC Purity ≥95% (UV detection at 227 nm)
High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of the reactions. A reversed-phase C18 column is typically used for the analysis of paclitaxel and its derivatives.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 227 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound. Both ¹H and ¹³C NMR should be performed to confirm the presence of all functional groups and the overall structure.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for taxane analysis.

Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile (approximately 10-100 µg/mL).

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 10-acetoacetyl paclitaxel from 10-deacetylbaccatin III.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: C-7 Protection cluster_2 Step 2: C-10 Acetoacetylation cluster_3 Step 3: Side-Chain Coupling cluster_4 Step 4: Deprotection 10-DAB 10-Deacetylbaccatin III 7-TES-10-DAB 7-O-TES-10-Deacetylbaccatin III 10-DAB->7-TES-10-DAB TES-Cl, Pyridine 10-Acetoacetyl-7-TES-Baccatin 10-Acetoacetyl-7-O-TES-Baccatin III 7-TES-10-DAB->10-Acetoacetyl-7-TES-Baccatin Diketene, DMAP Protected_Product Protected 10-Acetoacetyl Paclitaxel 10-Acetoacetyl-7-TES-Baccatin->Protected_Product Ojima-Holton β-Lactam, LHMDS Final_Product 10-Acetoacetyl Paclitaxel Protected_Product->Final_Product HF-Pyridine

Caption: Synthetic workflow for 10-acetoacetyl paclitaxel.

References

  • Kingston, D. G. I. (2011). Taxol, a molecule for all seasons.
  • Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598.
  • Denis, J. N., Greene, A. E., Guénard, D., Guéritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.
  • Kingston, D. G. I. (2000). Recent advances in the chemistry and structure-activity relationships of paclitaxel. Bioorganic & Medicinal Chemistry, 8(4), 959-974.
  • Baloglu, E., Hoch, J. M., Chatterjee, S. K., Ravindra, R., Bane, S., & Kingston, D. G. (2003). Synthesis and biological evaluation of C-3′ NH/C-10 and C-2/C-10 modified paclitaxel analogues. Bioorganic & medicinal chemistry, 11(7), 1557-1568.
  • Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side-chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012.
  • Holton, R. A., Juo, R. R., Kim, H. B., Williams, A. D., Harusawa, S., Lowenthal, R. E., & Yogai, S. (1988). A synthesis of taxusin. Journal of the American Chemical Society, 110(19), 6558-6560.
  • K. M. Pharma Solution Private Limited. (n.d.). MSDS - 10-Acetoacetyl 2',7-Bis-O-(Triethylsilyl) Paclitaxel. Retrieved from [Link]

  • De-Code. (n.d.). 10-Acetoacetyl Paclitaxel (~90%). Retrieved from [Link]

  • Cleanchem. (n.d.). 10-Acetoacetyl 2'. Retrieved from [Link]

  • Holton, R. A., & Biediger, R. J. (1995). Semisynthesis of taxol and taxotere.
  • Kingston, D. G. I., & Samaranayake, G. (1991). New taxanes from Taxus brevifolia.
  • Miller, R. W., Powell, R. G., Smith Jr, C. R., Arnold, E., & Clardy, J. (1981). Antileukemic alkaloids from Taxus wallichiana Zucc. Journal of Organic Chemistry, 46(7), 1469-1474.
  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.
  • Gueritte-Voegelein, F., Guenard, D., & Potier, P. (1987). Taxol and derivatives: a biogenetic hypothesis.
  • Appendino, G. (1995). The phytochemistry of the yew tree. Phytochemistry, 40(3), 647-659.
  • Cragg, G. M., & Newman, D. J. (2005). Paclitaxel and its analogues: a patent review.
  • Nicolaou, K. C., Dai, W. M., & Guy, R. K. (1994). Chemistry and biology of taxol. Angewandte Chemie International Edition in English, 33(1), 15-44.
  • Georg, G. I., Chen, T. T., Ojima, I., & Vyas, D. M. (Eds.). (1995).
  • Greene, T. W., & Wuts, P. G. (2006). Protective groups in organic synthesis. John Wiley & Sons.
  • Ojima, I., Kuduk, S. D., & Chakravarty, S. (1999). Recent advances in the medicinal chemistry of taxoid anticancer agents. Advances in medicinal chemistry, 4, 69-123.
  • Datta, A., & Kingston, D. G. (1997). Recent developments in the chemistry and biology of taxol (paclitaxel). Phytochemistry, 46(4), 617-627.
  • Baloglu, E., & Kingston, D. G. (1999). The taxane diterpenoids.
  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Holton, R. A. (1995). Semisynthesis of taxol. U.S. Patent No. 5,470,865. Washington, DC: U.S.
  • Ojima, I. (1995). Process for preparing taxane derivatives. U.S. Patent No. 5,476,954. Washington, DC: U.S.
  • Commerçon, A., Bézard, D., Bernard, F., & Bourzat, J. D. (1992). Improved preparation of baccatin III and 10-deacetylbaccatin III. Tetrahedron letters, 33(36), 5185-5188.

Sources

Method

Application Note: Chromatographic Isolation and Analysis of 10-Acetoacetyl Paclitaxel

This Application Note is structured to serve as a definitive technical guide for the chromatographic separation of 10-Acetoacetyl Paclitaxel (10-AAP) , also pharmacopoeially designated as Paclitaxel Impurity J (EP). Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the chromatographic separation of 10-Acetoacetyl Paclitaxel (10-AAP) , also pharmacopoeially designated as Paclitaxel Impurity J (EP).

Executive Summary & Scientific Context

In the semi-synthesis and stability profiling of Paclitaxel, the 10-Acetoacetyl Paclitaxel derivative (C


H

NO

) presents a unique separation challenge. Structurally, it differs from the parent Paclitaxel molecule only at the C-10 position, where the native acetyl group (-COCH

) is replaced by an acetoacetyl group (-COCH

COCH

).

This modification introduces a


-keto ester moiety. While chemically subtle, this change alters the molecule's interaction with stationary phases through two mechanisms:
  • Increased Hydrophobicity: The addition of two carbons increases retention on alkyl-bonded phases (C18).

  • Electronic Selectivity: The 1,3-dicarbonyl system introduces a distinct dipole moment and potential for keto-enol tautomerism, which can be exploited using phenyl-based stationary phases.

Critical Quality Attribute (CQA): 10-AAP is classified as Impurity J in the European Pharmacopoeia (EP). Its separation is mandatory for regulatory compliance, yet it often co-elutes with Paclitaxel on standard C18 methods due to insufficient selectivity.

Separation Strategy & Mechanism

To achieve baseline resolution (


), we move beyond standard C18 chemistry. This protocol utilizes a Pentafluorophenyl (PFP)  stationary phase for analytical profiling and a high-surface-area C18  for preparative isolation.
Why PFP for Analytical?

Taxanes possess a complex "taxane core" rich in


-electrons. The PFP phase offers multiple retention mechanisms:
  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring interacts strongly with the electron-rich taxane skeleton.
  • Shape Selectivity: The rigid PFP ring discriminates between the bulky acetoacetyl group and the compact acetyl group more effectively than flexible C18 chains.

Workflow Visualization

The following diagram outlines the logical flow from crude extraction to purified isolate, highlighting the decision nodes for column selection.

SeparationWorkflow cluster_mech Separation Mechanism Crude Crude Paclitaxel (Semi-Synthetic/Natural) Screen Impurity Profiling (UHPLC/HPLC) Crude->Screen Decision Impurity J Detected? Screen->Decision MethodA Method A: PFP Column (High Selectivity) Decision->MethodA Yes (Analytical) Prep Prep Isolation (C18 High Load) Decision->Prep Yes (Isolation) QC QC Release (Limit < 0.10%) MethodA->QC Fraction Fraction Collection (Threshold Trigger) Prep->Fraction Dry Lyophilization (Avoid Heat) Fraction->Dry Mech 10-AAP vs Paclitaxel: Beta-keto ester increases retention & pi-interaction

Figure 1: Decision matrix for the isolation and qualification of 10-Acetoacetyl Paclitaxel.

Protocol 1: Analytical Quantification (QC)

This method is optimized for the detection of Impurity J (10-AAP) alongside other common taxanes (10-Deacetylpaclitaxel, Cephalomannine).

Chromatographic Conditions
ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) Core-Shell 150 x 4.6 mm, 2.7 µmMaximizes

-

selectivity between acetyl and acetoacetyl groups.
Mobile Phase A Water (Milli-Q)Aqueous baseline.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for taxanes than MeOH.
Flow Rate 1.2 mL/minOptimized for core-shell backpressure.
Temperature 35°CSlightly elevated T reduces viscosity and improves mass transfer.
Detection UV @ 227 nmMax absorbance for the taxane ring system.
Injection 10 µLStandard analytical load.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Equilibration
25.03565Linear Gradient (Separation Window)
26.0595Wash
30.0595Hold
30.16535Re-equilibration
System Suitability Requirements
  • Resolution (

    
    ):  > 1.5 between Paclitaxel and 10-Acetoacetyl Paclitaxel.
    
  • Tailing Factor: < 1.2 for all peaks (Taxanes are prone to tailing; PFP reduces this).

  • Relative Retention Time (RRT):

    • 10-Deacetylpaclitaxel: ~0.6

    • Paclitaxel: 1.00

    • 10-Acetoacetyl Paclitaxel: ~1.1 - 1.2 (Elutes after Paclitaxel).

Protocol 2: Semi-Preparative Isolation

For the isolation of 10-AAP standards or purification of crude batches, a C18 phase is preferred due to higher loading capacity and robustness.

Pre-Treatment & Sample Preparation[1]
  • Solvent: Dissolve crude sample in 80% Methanol / 20% Water. Avoid pure ACN for dissolution to prevent precipitation upon injection.

  • Concentration: 20–50 mg/mL (depending on impurity profile).

  • Filtration: 0.22 µm PTFE filter is mandatory.

Preparative Conditions[1][2]
ParameterSpecification
Column High-Load C18 (fully porous) 250 x 21.2 mm, 5 µm or 10 µm
Mobile Phase Isocratic: Water / Acetonitrile (55:45 v/v)
Flow Rate 15–20 mL/min
Detection UV @ 254 nm (Reduced sensitivity to avoid saturation)

Operational Note: 10-AAP is more lipophilic. Under isocratic conditions (45% ACN), Paclitaxel will elute first. 10-AAP will elute as a tailing shoulder or distinct peak depending on column age.

  • Optimization: If resolution is poor, decrease ACN to 42%.

Fraction Collection Logic
  • Trigger: Slope + Threshold.

  • Collection: Collect the peak eluting immediately after the main Paclitaxel peak.

  • Post-Processing:

    • Combine fractions.

    • Evaporate ACN using a rotary evaporator at < 40°C (Heat sensitive

      
      -keto ester).
      
    • Lyophilize the remaining aqueous phase.

Troubleshooting & Critical Parameters

Stability Warning: The -Keto Ester

The acetoacetyl group at C-10 is susceptible to hydrolysis and decarboxylation under basic conditions.

  • Strict Rule: Never use mobile phases with pH > 7.0.

  • Buffer: If peak shape is poor, add 0.1% Formic Acid or Acetate buffer (pH 4.5) to Mobile Phase A. This suppresses the ionization of residual silanols and stabilizes the ester.

Identification Verification

To confirm the identity of the isolated peak as 10-AAP (Impurity J), use LC-MS:

  • Paclitaxel [M+H]+: m/z 854.9

  • 10-Acetoacetyl Paclitaxel [M+H]+: m/z 896.9 (+42 Da mass shift corresponding to

    
     vs 
    
    
    
    ).

References

  • European Pharmacopoeia (Ph. Eur.) . Paclitaxel Monograph: Impurity J. (2025). Defines Impurity J as 10-acetoacetyl paclitaxel.[1][2][][4]

  • Agilent Technologies. Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP.

  • Waters Corporation . Paclitaxel (Taxol) – Resolution of Impurities.[5][6] Application Brief.

  • LKT Labs.

  • Brieflands.

Sources

Application

Application Notes and Protocols for Degradation Studies of 10-Acetoacetyl Paclitaxel (90% Purity)

Abstract: This document provides a comprehensive guide for conducting forced degradation studies on 10-Acetoacetyl Paclitaxel of 90% purity. It outlines detailed protocols for subjecting the drug substance to hydrolytic,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for conducting forced degradation studies on 10-Acetoacetyl Paclitaxel of 90% purity. It outlines detailed protocols for subjecting the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by international regulatory guidelines. Furthermore, it describes a validated stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) for the effective separation and quantification of 10-Acetoacetyl Paclitaxel from its degradation products and pre-existing impurities. The rationale behind the experimental design is discussed to equip researchers, scientists, and drug development professionals with the necessary tools to assess the intrinsic stability of this paclitaxel analogue, identify potential degradation pathways, and develop stable pharmaceutical formulations.

Introduction: The Imperative for Degradation Studies

10-Acetoacetyl Paclitaxel is a semi-synthetic derivative of Paclitaxel, a cornerstone in the treatment of various cancers, including ovarian, breast, and non-small-cell lung cancer.[1] The introduction of an acetoacetyl group at the C-10 position is intended to modify the drug's physicochemical properties, such as solubility and prodrug potential. However, this modification also introduces a potentially labile ester group, making the molecule susceptible to degradation.

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3][4] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to elucidate its intrinsic stability.[3] The primary objectives are:

  • Identification of Degradation Pathways: Understanding the chemical routes through which the molecule degrades helps in predicting its long-term stability and identifying potential liabilities.

  • Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradants.[5]

  • Formulation Development: Knowledge of the drug's stability profile guides the selection of excipients and manufacturing processes to create a stable and effective drug product.

  • Elucidation of Molecular Structure: The characterization of degradation products provides insights into the molecule's structure and reactivity.[6]

The 90% purity of the 10-Acetoacetyl Paclitaxel starting material necessitates a highly selective analytical method that can distinguish the API and its degradants from existing impurities.

Predicted Degradation Pathways of 10-Acetoacetyl Paclitaxel

The complex structure of taxanes, with numerous ester groups, a strained oxetane ring, and chiral centers, makes them prone to various degradation reactions.[7][8][9] For 10-Acetoacetyl Paclitaxel, the primary sites of degradation are anticipated to be:

  • Hydrolysis of the 10-Acetoacetyl Group: The acetoacetyl ester is expected to be highly susceptible to both acidic and basic hydrolysis, yielding 10-deacetylpaclitaxel.[6]

  • Epimerization at C-7: Under basic or near-neutral conditions, paclitaxel and its analogues can undergo epimerization at the C-7 position to form 7-epi-paclitaxel.[7][10]

  • Hydrolysis of the C-13 Side Chain: Cleavage of the ester linkage at C-13 results in the formation of Baccatin III and the N-benzoyl-3-phenylisoserine side chain.[6][7]

  • Opening of the Oxetane Ring: Under acidic conditions, the strained four-membered oxetane ring can undergo cleavage.[6][8]

  • Photodegradation: Exposure to light may lead to the formation of isomers, such as a C3-C11 bridged species.[6]

G 10-Acetoacetyl_Paclitaxel 10-Acetoacetyl Paclitaxel 10-Deacetylpaclitaxel 10-Deacetylpaclitaxel 10-Acetoacetyl_Paclitaxel->10-Deacetylpaclitaxel Hydrolysis (Acid/Base) 7-epi-Paclitaxel 7-epi-Paclitaxel 10-Acetoacetyl_Paclitaxel->7-epi-Paclitaxel Epimerization (Base) Baccatin_III Baccatin III 10-Acetoacetyl_Paclitaxel->Baccatin_III Hydrolysis Side_Chain Side Chain 10-Acetoacetyl_Paclitaxel->Side_Chain Hydrolysis Oxetane_Ring_Opened Oxetane Ring Opened Product 10-Acetoacetyl_Paclitaxel->Oxetane_Ring_Opened Acid Hydrolysis Photodegradant Photodegradant (C3-C11 bridge) 10-Acetoacetyl_Paclitaxel->Photodegradant Photolysis

Experimental Design: A Systematic Approach to Forced Degradation

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[2][11] This range is sufficient to generate and detect degradation products without completely consuming the parent drug, which could lead to secondary degradation and a misleading profile.

Materials and Reagents
  • 10-Acetoacetyl Paclitaxel (90% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Ammonium acetate (HPLC grade)

Equipment
  • Analytical balance

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • UHPLC system with UV/Vis or PDA detector, Charged Aerosol Detector (CAD), and Mass Spectrometer (MS)

  • Vortex mixer

  • Centrifuge

Protocols for Forced Degradation Studies

The following protocols are designed as a starting point. The duration and temperature of the stress conditions may need to be adjusted to achieve the target degradation of 5-20%.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Sample Analysis Stock_Solution Prepare 1 mg/mL Stock Solution of 10-Acetoacetyl Paclitaxel Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal_Degradation Thermal Degradation (80°C, solid state) Stock_Solution->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (ICH Q1B) Stock_Solution->Photolytic_Degradation Neutralize_Quench Neutralize/Quench and Dilute Acid_Hydrolysis->Neutralize_Quench Base_Hydrolysis->Neutralize_Quench Oxidation->Neutralize_Quench Thermal_Degradation->Neutralize_Quench Photolytic_Degradation->Neutralize_Quench UHPLC_Analysis UHPLC-UV/CAD/MS Analysis Neutralize_Quench->UHPLC_Analysis Data_Analysis Data Analysis and Peak Identification UHPLC_Analysis->Data_Analysis

Preparation of Stock Solution

Prepare a stock solution of 10-Acetoacetyl Paclitaxel at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for UHPLC analysis.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature.

  • Withdraw aliquots at shorter time intervals due to the expected rapid degradation (e.g., 5, 15, 30, 60 minutes).[12]

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized solution with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Dilute the aliquots with the mobile phase for analysis.

Thermal Degradation
  • Place a known amount of solid 10-Acetoacetyl Paclitaxel in a vial.

  • Heat the vial in an oven at 80°C.

  • At specified times (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the solvent, and dilute it to the target concentration for analysis.

Photolytic Degradation
  • Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[3]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare the samples for UHPLC analysis.

Stability-Indicating UHPLC-UV/CAD/MS Method

A robust and selective analytical method is paramount for the success of a degradation study. The following method is a starting point and may require optimization.

Chromatographic Conditions
ParameterRecommended Condition
Column Agilent Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 minutes, then wash and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 227 nm
CAD Settings Evaporation Temperature: 35°C, Nebulizer Gas: Nitrogen
MS Detector Electrospray Ionization (ESI), Positive Mode
Rationale for Method Selection
  • PFP Column: A pentafluorophenyl (PFP) stationary phase provides alternative selectivity to traditional C18 columns, which is beneficial for separating structurally similar taxane analogues and their isomers.[13]

  • Gradient Elution: A gradient is necessary to resolve early-eluting polar degradation products from the more hydrophobic parent compound and other impurities.

  • Multi-Detector Approach:

    • UV Detection: Provides sensitive detection for compounds with chromophores, such as the aromatic rings in paclitaxel.

    • Charged Aerosol Detection (CAD): Offers near-uniform response for non-volatile analytes, enabling the quantification of unknown degradation products without the need for individual reference standards.[14][15]

    • Mass Spectrometry (MS): Essential for the identification of degradation products by providing mass-to-charge ratio information, which aids in structural elucidation.[5][6]

Data Analysis and Interpretation

For each stress condition, the following data should be collected and analyzed:

  • Peak Purity: Assess the purity of the 10-Acetoacetyl Paclitaxel peak to ensure no co-eluting degradants.

  • Mass Balance: The sum of the assay of 10-Acetoacetyl Paclitaxel and the amounts of all degradation products should be close to 100% of the initial assay. This confirms that all major degradation products have been detected.

  • Identification of Degradants: Tentatively identify degradation products by comparing their mass spectra with the predicted degradation pathways. Further structural confirmation may require isolation and characterization by NMR.

Example Data Presentation
Stress ConditionDuration% Degradation of 10-APMajor Degradants (Relative Retention Time)
Acid Hydrolysis 8 hours12.5%DP1 (0.45), DP2 (0.68)
Base Hydrolysis 30 minutes18.2%DP3 (0.52), DP4 (0.85)
Oxidation 24 hours6.7%DP5 (0.91)
Thermal 7 days4.1%Minor peaks
Photolytic ICH Q1B9.8%DP6 (1.05)

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on 10-Acetoacetyl Paclitaxel (90% purity). By following these protocols and employing a robust, stability-indicating analytical method, researchers can gain valuable insights into the intrinsic stability of the molecule. This knowledge is fundamental for the development of a safe, effective, and stable pharmaceutical product. The inherent complexity of taxane chemistry underscores the importance of a systematic and scientifically sound approach to degradation studies.

References

  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of pharmaceutical sciences, 97(4), 1337–1353.
  • Kearney, A. S., Crawford, R., Mehta, S. C., & Rourick, R. A. (1999). Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques. Journal of pharmaceutical and biomedical analysis, 21(6), 1237–1249.
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(8), 2736–2751.
  • Zhang, H., Wang, J., Zhang, Z., & Wang, S. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 672–678.
  • Prashanth, K. V., Basavaiah, K., & Revanasiddappa, H. D. (2011). LC and LC-MS Study on Stress Decomposition Behavior of Paclitaxel and Establishment of Validated Stability-Indicating Assay Method. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 188-196.
  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(8), 2736-2751.
  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of pharmaceutical sciences, 97(4), 1296–1308.
  • Menz, M., Steiner, F., & Acworth, I. (n.d.). Quantification of paclitaxel, its degradants, and related substances using UHPLC with charged aerosol detection. Thermo Fisher Scientific.
  • Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions.
  • Singh, S., et al. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines.
  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 54-64.
  • Sharma, G., & Saini, V. (2016).
  • ResolveMass Laboratories Inc. (2023, September 20).
  • Agilent Technologies. (2015). Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP.
  • IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Tian, J., & Stella, V. J. (2009). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions III: Degradation Under Acidic pH Conditions and Overall Kinetics.
  • BenchChem. (2025).
  • Singh, S., et al. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Longdom Publishing.
  • Der Pharma Chemica. (2013). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 5(2), 221-226.
  • Filo. (2026, January 11). Write the complete reaction of hydrolysis Of acetoacetyl-coenzyme A and a...
  • Biology Stack Exchange. (2018, May 14).
  • Zhang, H., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel. Semantic Scholar.
  • Zhang, H., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex.
  • LabRulez LCMS. (n.d.). Quantification of paclitaxel, its degradants, and related substances using UHPLC with charged aerosol detection.
  • Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(4), 1296-1308.
  • Doyle, T., et al. (2012).
  • Jelonek, K., et al. (2014). The influence of paclitaxel on hydrolytic degradation in matrices obtained from aliphatic. Polish Journal of Chemical Technology, 16(3), 85-90.
  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
  • Transformation Tutoring. (2022, February 2). How To Predict The Products Of An Acetal Hydrolysis Reaction? ( TRICK and examples) Acetal backwards [Video]. YouTube.
  • Li, J. (2011). Cleavage of Acetyl Groups for Acetic Acid Production in Kraft Pulp Mills. University of Toronto.
  • Liang, X. (1998). STUDIES ON THE CHEMISTRY OF PACLITAXEL. VTechWorks.

Sources

Technical Notes & Optimization

Troubleshooting

improving peak shape of 10-Acetoacetyl Paclitaxel in reverse phase

Technical Support Ticket: #TAX-10-AC-RP Subject: Optimization of Peak Shape for 10-Acetoacetyl Paclitaxel in Reverse Phase HPLC Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #TAX-10-AC-RP Subject: Optimization of Peak Shape for 10-Acetoacetyl Paclitaxel in Reverse Phase HPLC Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "10-Acetoacetyl" Challenge

Welcome to the Advanced Chromatography Support Center. You are likely encountering peak symmetry issues with 10-Acetoacetyl Paclitaxel . While generic Paclitaxel methods (C18, Water/ACN) provide a baseline, the specific addition of the acetoacetyl group at the C10 position introduces unique physicochemical challenges that standard protocols fail to address.[1]

The Core Problem: Unlike standard Paclitaxel, your molecule contains a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto ester  moiety at C10.[1] This group is chemically "active" in two ways that destroy peak shape:[2]
  • Keto-Enol Tautomerism: The active methylene group allows the molecule to flip between keto and enol forms. If this interconversion happens on the same timescale as the separation, you will see peak splitting or a "saddle" between peaks.

  • Metal Chelation: The 1,3-dicarbonyl system is a potent chelator of trace metals (Fe, Al) in your silica or stainless steel, leading to severe tailing.[1]

This guide moves beyond basic troubleshooting to address these structural realities.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My peak is splitting into two, but they merge when I change flow rate. Is my column dead?

Diagnosis: Likely Keto-Enol Tautomerism , not column death. The Science: The 10-acetoacetyl group exists in equilibrium between the keto form (preferred in non-polar solvents) and the enol form (stabilized by H-bonding in polar mobile phases). In Reverse Phase (RP), the separation environment often slows this interconversion, resulting in two distinct peaks for the same molecule.[1]

Corrective Actions:

  • Temperature Control (Thermodynamics): Increase column temperature to 40°C – 50°C . Higher thermal energy accelerates the interconversion rate beyond the chromatographic timescale, collapsing the split peaks into a single, sharp band.[1]

  • Mobile Phase pH: The enol form is acidic. Adjusting the pH to 3.0 (using Formic Acid) often suppresses ionization and favors a single tautomer.

Q2: I see severe tailing (As > 1.5) despite using a new C18 column.

Diagnosis: Silanol Interaction or Trace Metal Chelation . The Science: Taxanes are bulky and prone to steric hindrance, preventing them from accessing deep pores.[1] However, the nitrogen on the side chain and the oxygen-rich acetoacetyl group interact strongly with:[1]

  • Residual Silanols: Acidic -OH groups on the silica surface.

  • Trace Metals: The

    
    -keto ester traps iron ions leached from the frit or column wall.
    

Corrective Actions:

  • Switch Stationary Phase: Move to a Pentafluorophenyl (PFP) column (e.g., Agilent Poroshell PFP).[3] The PFP phase provides "pi-pi" interactions with the taxane ring system, offering better selectivity than C18 and often shielding silanols better due to rigid bonding.

  • Add a Chelation Suppressor: If using older HPLC systems, spike the mobile phase with 5µM EDTA or use a phosphoric acid buffer (if MS detection is not required) to mask trace metals.

Q3: The peak fronts (shark-fin shape) or broadens significantly.

Diagnosis: Solvent Strength Mismatch (The "Strong Solvent Effect"). The Science: 10-Acetoacetyl Paclitaxel is highly hydrophobic. You likely dissolved it in 100% DMSO, Methanol, or Acetonitrile.[1] When this "plug" hits a mobile phase that is 60-70% water, the drug precipitates momentarily or travels faster than the eluent, causing fronting.[1]

Corrective Actions:

  • Diluent Matching: Re-dissolve or dilute your sample in 50:50 Acetonitrile:Water . If solubility is an issue, use a "sandwich injection" or limit DMSO to <5% of the total injection volume.

  • Focusing Gradient: Start your gradient at a lower organic % (e.g., 20% B) for 1 minute to "trap" the analyte at the head of the column before ramping up.

Part 2: Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing peak shape issues specific to this molecule.

TroubleshootingLogic Start START: Peak Shape Issue IssueType Identify Defect Start->IssueType Split Peak Splitting / Doublet IssueType->Split Tailing Tailing (As > 1.2) IssueType->Tailing Fronting Fronting / Broadening IssueType->Fronting CheckTemp Check Column Temp Split->CheckTemp CheckPH Is pH > 4.0? Tailing->CheckPH CheckDiluent Diluent = 100% Strong Solvent? Fronting->CheckDiluent ActionTemp Increase to 45°C (Collapse Tautomers) CheckTemp->ActionTemp Temp < 30°C CheckMetal Check Metal Chelation CheckTemp->CheckMetal Temp OK ActionChelator Add EDTA or Passivate System CheckMetal->ActionChelator ActionAcid Lower pH to 2.5-3.0 (Suppress Silanols) CheckPH->ActionAcid Yes CheckCol Column Type? CheckPH->CheckCol No ActionPFP Switch to PFP Core-Shell (Better Selectivity) CheckCol->ActionPFP ActionDiluent Match Diluent to Initial Mobile Phase CheckDiluent->ActionDiluent

Caption: Logical decision tree for diagnosing 10-Acetoacetyl Paclitaxel peak anomalies. Blue nodes indicate decision points; Green nodes indicate solutions.

Part 3: The "Gold Standard" Protocol

Based on the hydrophobicity of the taxane skeleton and the lability of the acetoacetyl group, this protocol balances resolution with stability.

System Suitability Requirement: Tailing Factor (


) 

.
ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) , 2.7 µm Core-Shell (e.g., Agilent Poroshell 120 PFP, 3.0 x 100mm)PFP offers superior selectivity for taxane isomers compared to C18 [1].[1] Core-shell particles reduce diffusion paths, sharpening peaks for large molecules.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol ionization and stabilizes the ester groups.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN has lower viscosity than Methanol, keeping backpressure low on 2.7µm columns.[1]
Flow Rate 0.5 - 0.8 mL/minOptimized for 3.0mm ID columns.
Temperature 40°C Critical: Increases mass transfer and accelerates keto-enol averaging to prevent splitting [2].
Injection Vol 2 - 5 µLLow volume prevents solvent overload.
Diluent 50:50 Water:AcetonitrileMatches initial gradient conditions to prevent precipitation or fronting.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 35% Initial Hold (Focusing)
1.00 35% End Focusing
15.00 85% Elution Gradient
16.00 95% Wash (Remove hydrophobic dimers)
18.00 95% Hold Wash
18.10 35% Re-equilibration

| 23.00 | 35% | Ready for Next Injection |[1]

Part 4: Mechanism of Action (Pathway Diagram)

The following diagram illustrates the chemical interactions occurring inside the column that define the peak shape.

ColumnInteractions Molecule 10-Acetoacetyl Paclitaxel Hydrophobic Hydrophobic Interaction (Retention) Molecule->Hydrophobic Primary Force HBond H-Bonding (Tailing Cause) Molecule->HBond Secondary Force Tautomer Keto-Enol Interconversion Molecule->Tautomer Beta-Keto Ester Instability Stationary Stationary Phase (PFP/C18) Silanol Residual Silanols (Si-OH) Hydrophobic->Stationary HBond->Silanol Tautomer->Molecule Dynamic Equilibrium Acid Acidic MP (pH 2.7) Acid->Silanol Suppresses Ionization Temp Temp 40°C Temp->Tautomer Accelerates Rate (Merges Peaks)

Caption: Mechanistic view of column interactions.[1] Acid blocks silanols (Red); Heat resolves tautomerism (Yellow).

References

  • Agilent Technologies. (2014). Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Application Note 5991-4926EN.

  • Meyer, V. R. (2009). Tautomers in Chromatography. Journal of Chromatography A, 1216(18), 3910-3916.[1] (Grounding for beta-keto ester peak splitting behavior).

  • United States Pharmacopeia (USP). (2023). Paclitaxel Monograph: Organic Impurities Procedure 1. USP-NF.[4]

  • Waters Corporation. (2020). Troubleshooting Peak Tailing in Reverse Phase HPLC. Waters Knowledge Base WKB237593.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 10-Acetoacetyl Paclitaxel Analysis

Welcome to the technical support center dedicated to the chromatographic analysis of 10-Acetoacetyl Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 10-Acetoacetyl Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing your analytical methods. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can develop robust and reliable methods for this specific paclitaxel derivative.

Introduction to the Challenge

10-Acetoacetyl Paclitaxel, a key derivative of Paclitaxel, presents unique challenges in its analysis due to the introduction of the acetoacetyl group. This modification can alter the polarity, stability, and chromatographic behavior of the molecule compared to the parent drug. This guide will address the common issues encountered during High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) method development, with a focus on mobile phase optimization to achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for mobile phase selection in the reversed-phase HPLC analysis of 10-Acetoacetyl Paclitaxel?

A1: For reversed-phase analysis of 10-Acetoacetyl Paclitaxel, a logical starting point is a mobile phase consisting of acetonitrile (ACN) and water.[1] This combination is widely used for Paclitaxel and its related compounds. A gradient elution is often preferable to an isocratic one, especially when analyzing samples that may contain impurities or degradation products with different polarities.

A typical starting gradient could be:

Time (min)% Acetonitrile% Water
04060
208020
258020
264060
304060

The flow rate and column temperature are also critical parameters. A starting flow rate of 1.0 mL/min for a standard 4.6 mm ID HPLC column and a column temperature of 30-40°C are generally suitable.[1] The detection wavelength should be set to 227 nm, which is the common UV maximum for Paclitaxel and its derivatives.[1][2]

Q2: My 10-Acetoacetyl Paclitaxel peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a frequent issue in the analysis of compounds like Paclitaxel and its derivatives.[3] It can stem from several factors, often related to secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the 10-Acetoacetyl Paclitaxel molecule, leading to tailing.

    • Solution: Incorporate a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, into the mobile phase. This will protonate the silanol groups, minimizing these secondary interactions.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase, affecting peak shape.

    • Solution: If using a buffer, ensure its pH is at least 2 units away from the pKa of 10-Acetoacetyl Paclitaxel. Using a buffer like ammonium acetate can help maintain a consistent pH.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[3][5]

    • Solution: Reduce the injection volume or the concentration of the sample. Observe if the peak shape improves and the retention time slightly increases, which are classic indicators of resolving column overload.[3]

  • Column Contamination: Accumulation of contaminants on the column inlet frit or the stationary phase can distort peak shape.[3][5]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent or, if the problem persists, replace the column.

Troubleshooting Guide: Specific Issues

Issue 1: Poor Resolution Between 10-Acetoacetyl Paclitaxel and Related Impurities

If you are struggling to separate 10-Acetoacetyl Paclitaxel from its potential impurities, such as Paclitaxel, 10-deacetylpaclitaxel, or other degradation products, consider the following mobile phase adjustments:

  • Modify the Organic Solvent: While acetonitrile is a common choice, switching to or adding methanol can alter the selectivity of the separation. Methanol has different solvent properties and can change the elution order of closely related compounds. You can try a ternary mobile phase of acetonitrile, methanol, and water.

  • Adjust the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will provide more time for the components to interact with the stationary phase, often leading to better resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic and polar compounds compared to a standard C18 column.[2]

Issue 2: Analyte Instability and Appearance of Degradation Peaks

10-Acetoacetyl Paclitaxel may be susceptible to degradation under certain analytical conditions. Forced degradation studies on Paclitaxel have shown it degrades under acidic, basic, and oxidative conditions.[1][4][6] The acetoacetyl group may be particularly prone to hydrolysis.

  • Control Mobile Phase pH: Avoid highly acidic (pH < 2.5) or basic (pH > 7.5) mobile phases, as these can promote hydrolysis of the ester and acetoacetyl groups. A slightly acidic to neutral pH is generally recommended.

  • Sample Diluent: The choice of sample diluent is crucial. It should be compatible with the initial mobile phase composition to prevent on-column precipitation and peak distortion.[7] Dissolving the sample in a mixture similar to the initial mobile phase is a good practice. Due to potential solubility issues, solvents like DMSO or ethanol may be required for stock solutions, but the final dilution should be in a mobile-phase-compatible solvent.[8]

  • Temperature Effects: While elevated temperatures can improve peak efficiency, they can also accelerate the degradation of thermally labile compounds.[1] If you observe an increase in degradation products over a sequence of injections, consider reducing the column temperature.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Preparation
  • Aqueous Component:

    • For a simple acidic mobile phase, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (for a 0.1% solution).

    • If a buffer is required, prepare it according to standard procedures (e.g., 10 mM ammonium acetate) and adjust the pH as needed with a suitable acid or base.

  • Organic Component: Use HPLC-grade acetonitrile and/or methanol.

  • Filtration: Filter both the aqueous and organic components through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could damage the HPLC system.

  • Degassing: Before use, thoroughly degas the mobile phase solvents using an in-line degasser, sonication, or helium sparging to prevent bubble formation in the pump and detector.

  • Bottle Setup: Place the prepared solvents in the appropriate mobile phase reservoirs of your HPLC system.

Protocol 2: System Suitability Testing

Before running your samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Prepare a System Suitability Solution: This solution should contain 10-Acetoacetyl Paclitaxel and at least one known related impurity (e.g., Paclitaxel or a known degradant) at a relevant concentration.

  • Perform Multiple Injections: Make at least five replicate injections of the system suitability solution.

  • Evaluate Key Parameters:

    • Tailing Factor: Should ideally be ≤ 1.5 for the 10-Acetoacetyl Paclitaxel peak.

    • Resolution (Rs): The resolution between 10-Acetoacetyl Paclitaxel and the closest eluting peak should be ≥ 2.0.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area and retention time of the replicate injections should be ≤ 2.0%.

Visualizing the Workflow

A systematic approach is key to efficient mobile phase optimization. The following diagram outlines a logical workflow for troubleshooting common issues.

Mobile_Phase_Optimization_Workflow Start Start: Initial Method (e.g., ACN/H2O gradient) Problem Problem Encountered? (e.g., Tailing, Poor Resolution) Start->Problem Tailing Peak Tailing Problem->Tailing Yes Resolution Poor Resolution Problem->Resolution Yes Stability Analyte Instability Problem->Stability Yes End Method Optimized (Meets System Suitability) Problem->End No Tailing_Sol1 Add Acidic Modifier (0.1% Formic Acid) Tailing->Tailing_Sol1 Tailing_Sol2 Reduce Sample Load Tailing->Tailing_Sol2 Tailing_Sol3 Check/Replace Column Tailing->Tailing_Sol3 Res_Sol1 Adjust Gradient Slope (Make it shallower) Resolution->Res_Sol1 Res_Sol2 Change Organic Solvent (Try Methanol or Ternary Mix) Resolution->Res_Sol2 Res_Sol3 Try Different Column (e.g., PFP) Resolution->Res_Sol3 Stab_Sol1 Adjust Mobile Phase pH (Slightly acidic to neutral) Stability->Stab_Sol1 Stab_Sol2 Reduce Column Temperature Stability->Stab_Sol2 Tailing_Sol1->Problem Tailing_Sol2->Problem Tailing_Sol3->Problem Res_Sol1->Problem Res_Sol2->Problem Res_Sol3->Problem Stab_Sol1->Problem Stab_Sol2->Problem

Caption: Troubleshooting workflow for mobile phase optimization.

References

  • Agilent Technologies. (n.d.). Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP.
  • BenchChem. (2025, December). Troubleshooting poor peak shape for paclitaxel in chromatography.
  • Gao, Y., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 75(6), 673–680.
  • Pyla, S., et al. (2010). DEVELOPMENT AND VALIDATION OF NEW ANALYTICAL METHOD FOR PACLITAXEL IN BULK AND PHARMACEUTICAL DOSAGE. International Journal of Pharma and Bio Sciences, 1(2).
  • Gao, Y., et al. (2013). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. ResearchGate.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Paclitaxel and Related Compounds on Ascentis® Express F5.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Kumar, A., & Singh, A. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Chromatography Separation Techniques.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • S. K. Singh, et al. (2011). LC and LC-MS Study on Stress Decomposition Behavior of Paclitaxel and Establishment of Validated Stability-Indicating Assay Method. American Journal of Analytical Chemistry, 2, 1-13.
  • BenchChem. (n.d.). overcoming solubility issues of 10-Deacetyl-7-xylosyl Paclitaxel in vitro.
  • S. N. Meyyanathan, et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. International Journal of Pharmaceutical Research and Applications, 9(1), 888-897.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • T. S. Renuga Devi, et al. (2010). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 2(2), 109-115.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 10-Acetoacetyl Paclitaxel in Extraction

Welcome to the technical support center for the extraction of 10-Acetoacetyl Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 10-Acetoacetyl Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this paclitaxel derivative and to troubleshoot common issues leading to low recovery. Our approach is rooted in scientific principles and field-proven experience to ensure you can confidently optimize your extraction protocols.

Understanding 10-Acetoacetyl Paclitaxel: A Chemist's Perspective

10-Acetoacetyl Paclitaxel is a derivative of Paclitaxel, a potent anti-cancer agent. The key structural difference is the presence of an acetoacetyl group at the C10 position of the taxane core. This modification, while seemingly minor, can significantly influence the molecule's chemical properties, including its solubility, stability, and susceptibility to degradation during extraction. A foundational understanding of these properties is paramount to troubleshooting low recovery.

The acetoacetyl group, a β-keto ester, is known to be susceptible to hydrolysis under both acidic and basic conditions, and it can also be thermally labile. This inherent instability is a primary suspect in cases of low recovery. Furthermore, the overall polarity of the molecule is altered by this group, which necessitates a careful selection of extraction solvents and conditions to ensure efficient partitioning.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter. Each section provides not only a solution but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing significantly low recovery of 10-Acetoacetyl Paclitaxel during my liquid-liquid extraction. What are the most likely causes?

Low recovery in liquid-liquid extraction (LLE) of a sensitive molecule like 10-Acetoacetyl Paclitaxel can stem from several factors. Systematically investigating each possibility is key to identifying and resolving the issue. The most common culprits are chemical degradation, incomplete phase transfer, and emulsion formation.

1. Chemical Degradation:

The acetoacetyl group at the C10 position is a primary site of instability. This β-keto ester is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1][2] The paclitaxel core itself contains other ester linkages that can also be hydrolyzed under harsh pH conditions.[3]

  • Underlying Cause: Exposure of the molecule to pH extremes (either acidic or basic) or elevated temperatures during the extraction process can lead to the cleavage of the acetoacetyl group, resulting in the formation of 10-deacetylpaclitaxel and acetic acid, or other degradation products.[2]

  • Troubleshooting Protocol:

    • pH Monitoring and Control: Before and during extraction, carefully monitor the pH of your aqueous phase. The optimal pH for the stability of many taxanes is in the range of 3-5. If your sample is outside this range, adjust it using a dilute acid (e.g., 0.1 M HCl or acetic acid) or a suitable buffer.

    • Temperature Control: Perform the extraction at room temperature or below. Avoid any heating steps during the LLE process. If your crude extract is in a solvent, use a rotary evaporator with a low-temperature water bath for solvent removal.

    • Analysis of Aqueous Phase: After extraction, analyze a sample of the aqueous phase by HPLC to check for the presence of polar degradation products.

2. Incomplete Phase Transfer (Poor Partitioning):

The efficiency of LLE depends on the partition coefficient (K) of the target molecule between the two immiscible liquid phases. A low K value for your chosen solvent system will result in the compound remaining in the initial (likely aqueous) phase. The polarity of 10-Acetoacetyl Paclitaxel, influenced by the acetoacetyl group, dictates its solubility in different organic solvents. While specific quantitative data for 10-Acetoacetyl Paclitaxel is limited, it is known to be slightly soluble in chloroform and methanol.[4] Paclitaxel itself shows high partition coefficients in solvents like dichloromethane and ethyl acetate.[5]

  • Underlying Cause: The chosen organic solvent may not have the optimal polarity to efficiently extract 10-Acetoacetyl Paclitaxel from the aqueous phase.

  • Troubleshooting Protocol:

    • Solvent Selection: If you are using a non-polar solvent like hexane, you will likely have poor recovery. Consider switching to a more polar solvent such as dichloromethane (DCM) or ethyl acetate. A mixture of solvents can also be effective. For instance, a combination of a good solvent with a less polar one can sometimes improve selectivity.

    • Multiple Extractions: Instead of a single extraction with a large volume of solvent, perform multiple extractions (e.g., 3-4 times) with smaller volumes. This is a more efficient method for compounds with moderate partition coefficients.

    • Salting Out: Adding a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase can increase the ionic strength and decrease the solubility of your organic compound in the aqueous layer, thereby driving it into the organic phase.[6]

3. Emulsion Formation:

Emulsions are a common problem in LLE, especially when dealing with complex biological matrices that may contain surfactants or lipids.[6] An emulsion is a stable dispersion of one liquid in another, which prevents the clear separation of the organic and aqueous layers and can trap your target compound at the interface.

  • Underlying Cause: Vigorous shaking or the presence of emulsifying agents in the sample can lead to the formation of a stable emulsion.

  • Troubleshooting Protocol:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without creating an emulsion.

    • Breaking Emulsions: If an emulsion forms, several techniques can be employed to break it:

      • Time: Allow the separatory funnel to stand undisturbed for a longer period.

      • Brine Wash: Add a saturated solution of NaCl (brine) to the funnel.[6]

      • Filtration: Pass the emulsified layer through a bed of glass wool or a phase separation filter paper.

      • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed.[6]

Q2: My recovery from Solid-Phase Extraction (SPE) is low. How can I optimize this process for 10-Acetoacetyl Paclitaxel?

Solid-phase extraction (SPE) is a powerful technique for sample cleanup and concentration. However, low recovery can occur if the methodology is not optimized for the specific analyte and matrix. The key steps to scrutinize are sorbent selection, sample loading, washing, and elution.

1. Inappropriate Sorbent Selection:

The choice of sorbent is critical and depends on the polarity of 10-Acetoacetyl Paclitaxel and the nature of the impurities you want to remove. For a molecule of intermediate polarity like a taxane derivative, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) is often a good starting point.

  • Underlying Cause: The sorbent may be too retentive, preventing elution, or not retentive enough, leading to premature breakthrough during loading or washing.

  • Troubleshooting Protocol:

    • Sorbent Screening: If using a C18 sorbent and experiencing no elution, consider a less retentive phase like C8 or a phenyl-based sorbent. Conversely, if the analyte is breaking through during loading, a more retentive sorbent or a larger sorbent mass may be necessary.

    • Normal Phase SPE: If your sample is in a non-polar organic solvent, a normal-phase sorbent like silica or diol could be an option for removing polar impurities.

2. Suboptimal Loading and Washing Conditions:

The composition of the sample solvent and the wash solvents is crucial for retaining the analyte on the sorbent while removing interfering compounds.

  • Underlying Cause:

    • Strong Sample Solvent: If the sample is dissolved in a solvent that is too strong (e.g., high percentage of organic solvent in a reversed-phase SPE), the analyte will not be retained on the sorbent and will be lost in the loading effluent.

    • Aggressive Wash Solvent: A wash solvent that is too strong will prematurely elute the analyte along with the impurities.

  • Troubleshooting Protocol:

    • Sample Pre-treatment: Before loading, dilute your sample with an aqueous buffer or water to reduce the organic solvent concentration to less than 5%. Ensure the pH is adjusted to the 3-5 range for stability.

    • Wash Solvent Optimization: Start with a weak wash solvent (e.g., 5-10% methanol in water) and gradually increase the organic content in subsequent washes. Collect each wash fraction and analyze it by HPLC to determine if your analyte is being eluted prematurely.

3. Incomplete Elution:

Even if the analyte is successfully retained on the sorbent, low recovery will result if the elution solvent is not strong enough to desorb it completely.

  • Underlying Cause: The elution solvent lacks the strength to disrupt the interactions between 10-Acetoacetyl Paclitaxel and the SPE sorbent.

  • Troubleshooting Protocol:

    • Increase Elution Solvent Strength: If using methanol, try a stronger solvent like acetonitrile or isopropanol. You can also try a mixture of solvents.

    • Modify Eluent pH: For reversed-phase SPE, adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the elution solvent can sometimes improve the recovery of acidic compounds by ensuring they are in their neutral form.[4]

    • Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient. Try eluting with multiple smaller volumes of fresh solvent and collect them as separate fractions to analyze.

Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines a logical workflow for diagnosing and resolving low recovery issues in the extraction of 10-Acetoacetyl Paclitaxel.

Troubleshooting_Workflow start Low Recovery of 10-Acetoacetyl Paclitaxel extraction_type Identify Extraction Method start->extraction_type lle Liquid-Liquid Extraction extraction_type->lle LLE spe Solid-Phase Extraction extraction_type->spe SPE check_degradation_lle Investigate Degradation lle->check_degradation_lle check_partitioning Assess Phase Transfer check_degradation_lle->check_partitioning No degradation_solutions_lle Control pH (3-5) Lower Temperature Analyze Aqueous Phase check_degradation_lle->degradation_solutions_lle Yes check_emulsion Check for Emulsion check_partitioning->check_emulsion No partitioning_solutions Use More Polar Solvent (DCM, EtOAc) Perform Multiple Extractions 'Salting Out' check_partitioning->partitioning_solutions Yes emulsion_solutions Gentle Mixing Brine Wash Centrifugation check_emulsion->emulsion_solutions Yes end_node Optimized Recovery degradation_solutions_lle->end_node partitioning_solutions->end_node emulsion_solutions->end_node check_sorbent Evaluate Sorbent Choice spe->check_sorbent check_load_wash Optimize Loading/Washing check_sorbent->check_load_wash No sorbent_solutions Screen Sorbent (C18, C8, Phenyl) Consider Normal Phase check_sorbent->sorbent_solutions Yes check_elution Improve Elution check_load_wash->check_elution No load_wash_solutions Dilute Sample Before Loading Optimize Wash Solvent Strength check_load_wash->load_wash_solutions Yes elution_solutions Increase Elution Solvent Strength Modify Eluent pH Increase Elution Volume check_elution->elution_solutions Yes sorbent_solutions->end_node load_wash_solutions->end_node elution_solutions->end_node

Caption: A troubleshooting flowchart for low recovery of 10-Acetoacetyl Paclitaxel.

Data Summary for Experimental Design

To assist in your experimental design, the following tables provide a summary of relevant data for Paclitaxel, which can serve as a valuable reference for 10-Acetoacetyl Paclitaxel.

Table 1: Solubility of Paclitaxel in Various Solvents

SolventSolubility (mg/mL)Reference
Dimethyl sulfoxide (DMSO)~5[7]
Ethanol~1.5[7]
Dichloromethane22[8]
Acetonitrile26[8]
Acetone13[8]
WaterInsoluble[8]

Table 2: Partition Coefficients of Paclitaxel in Different Solvent Systems

Organic SolventPartition Coefficient (K)Reference
Dichloromethane25[5]
Ethyl Acetate28[5]
Toluene16.9[5]
n-Hexane1.9[5]

Key Experimental Protocols

Protocol 1: Stability Assessment of 10-Acetoacetyl Paclitaxel at Different pH values

This protocol allows you to determine the pH stability of your compound, which is crucial for optimizing your extraction and storage conditions.

Materials:

  • 10-Acetoacetyl Paclitaxel standard

  • HPLC grade methanol and water

  • Buffer solutions at pH 3, 5, 7, and 9

  • HPLC system with a C18 column and UV detector (227 nm)

Procedure:

  • Prepare a stock solution of 10-Acetoacetyl Paclitaxel in methanol (e.g., 1 mg/mL).

  • In separate vials, dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Immediately inject an aliquot of each solution onto the HPLC to get a time-zero (T₀) chromatogram.

  • Incubate the vials at room temperature.

  • Inject aliquots from each vial at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the peak area of 10-Acetoacetyl Paclitaxel and the appearance of any new peaks (degradation products).

  • Plot the percentage of remaining 10-Acetoacetyl Paclitaxel against time for each pH to determine the stability profile.

Protocol 2: Stepwise Optimization of Solid-Phase Extraction (SPE)

This protocol provides a systematic approach to identifying where your analyte is being lost during SPE.

Materials:

  • Your 10-Acetoacetyl Paclitaxel sample

  • SPE cartridges (e.g., C18)

  • A series of wash and elution solvents of varying strengths

  • HPLC system for analysis

Procedure:

  • Condition and Equilibrate: Condition the SPE cartridge with methanol followed by water.

  • Load: Load your pre-treated sample onto the cartridge and collect the effluent (this is your "load" fraction).

  • Wash 1 (Weak): Wash the cartridge with a weak solvent (e.g., 10% methanol in water) and collect this as the "wash 1" fraction.

  • Wash 2 (Intermediate): Wash with a slightly stronger solvent (e.g., 30% methanol in water) and collect as "wash 2".

  • Elute: Elute your compound with a strong solvent (e.g., 100% methanol or acetonitrile) and collect this as the "elute" fraction.

  • Analyze all Fractions: Analyze the "load," "wash 1," "wash 2," and "elute" fractions by HPLC to quantify the amount of 10-Acetoacetyl Paclitaxel in each. This will pinpoint the step where the loss is occurring and guide your optimization.

Concluding Remarks

Troubleshooting low recovery of 10-Acetoacetyl Paclitaxel requires a methodical approach that considers the unique chemical properties of this molecule. By understanding the potential for degradation and the principles of extraction, you can systematically identify and address the root cause of the problem. This guide provides a framework for your investigation, but remember that careful observation and documentation of your experimental results are your most valuable tools.

References

  • De-code. (n.d.). 10-Acetoacetyl Paclitaxel (~90%). Retrieved from [Link]

  • Gannimitta, R., et al. (2019). Physicochemical Properties and Compatibility Studies of Paclitaxel with Selected Surfactants for Nanocrystal Formulation. International Journal of Pharmaceutical Sciences and Research, 10(8), 3808-3815.
  • Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure, and methods. Academic Press.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Prashanth, K. V., et al. (2011). LC and LC-MS Study on Stress Decomposition Behavior of Paclitaxel and Establishment of Validated Stability-Indicating Assay Method. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 188-196.
  • Tian, J., & Stella, V. J. (2008). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(4), 1339-1353.
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(1), 235-248.
  • Todd, R. D., & Kim, S. (2012). Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity. Biotechnology Progress, 28(3), 735-743.
  • Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(4), 1354-1369.
  • Yan, G., et al. (2024). Extraction and separation of paclitaxel. Journal of Scientific and Engineering Research, 11(1), 126-131.
  • Wood, R. T., et al. (2012). Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity. Biotechnology Progress, 28(3), 735-743.
  • Rezazadeh, M., et al. (2015). A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice. Journal of Pharmacy & Pharmaceutical Sciences, 18(5), 647-660.
  • Zhang, H., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 76(6), 485-492.
  • Sadeghi-Oroumiyeh, A., Valizadeh, H., & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal, 55, 1045–1051.
  • Liu, Z. (1999). Process for extraction and purification of paclitaxel from natural sources. U.S.
  • Zhang, S., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
  • Masterson, W. L. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2024). Research Progress on Taxus Extraction and Formulation Preparation Technologies. Molecules, 29(10), 2268.
  • Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry.
  • Wang, Z., et al. (2008). Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry.
  • Kwak, J. H., et al. (2023). RSM-rCCD Optimizing for Paclitaxel Extraction from Taxus chinensis by Natural Deep Eutectic Solvents and Studying Antioxidant Activity. Molecules, 28(8), 3465.
  • Ghassempour, A., et al. (2007). Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy.
  • Woo, E., et al. (2014). Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples.
  • Rezazadeh, M., et al. (2015). A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice. Journal of Pharmacy & Pharmaceutical Sciences, 18(5), 647-660.
  • Christen, A. A., & Gibson, D. M. (1994). Process for the isolation and purification of taxol and taxanes from Taxus spp. U.S.
  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Sadeghi-Oroumiyeh, A., Valizadeh, H., & Zakeri-Milani, P. (2021). Determination of paclitaxel solubility and stability in the presence of injectable excipients. Pharmaceutical Chemistry Journal, 55, 1045-1051.
  • Wang, Z., et al. (2008). Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry.
  • Zhang, H., et al. (2014). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 76(6), 485-492.
  • Gannimitta, R., et al. (2019). Physicochemical properties and compatibility studies of paclitaxel with selected surfactants for nanocrystal formulation. International Journal of Pharmaceutical Sciences and Research, 10(8), 3808-3815.
  • Ghassempour, A., et al. (2007). Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy.

Sources

Troubleshooting

removing solvent residues from 90% 10-Acetoacetyl Paclitaxel

Technical Support Center: Solvent Removal & Purification of 10-Acetoacetyl Paclitaxel Executive Summary & Technical Context The Challenge: You are working with 10-Acetoacetyl Paclitaxel (10-AAP) , a specific taxane deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Removal & Purification of 10-Acetoacetyl Paclitaxel

Executive Summary & Technical Context

The Challenge: You are working with 10-Acetoacetyl Paclitaxel (10-AAP) , a specific taxane derivative (CAS: 2757197-26-3) often encountered as a synthetic intermediate or a high-value impurity standard. The "90%" purity specification indicates a crude isolate, likely containing significant trapped solvent residues (Dichloromethane, Ethyl Acetate, or Methanol) within the crystal lattice.

The Scientific Bottleneck: Taxanes are notorious for forming pseudopolymorphs (solvates) . Solvents like Dichloromethane (DCM) and Chloroform do not merely "wet" the surface; they become structurally integral to the crystal lattice. Standard vacuum drying often fails because the energy required to break the lattice bond exceeds the thermal stability limit of the taxane ring system (approx. 40-50°C), leading to degradation (epimerization at C7 or deacetylation) before the solvent is removed.

The Solution: This guide details a Solvent Displacement (Lattice Swap) protocol followed by Lyophilization . This method uses thermodynamic competition to replace toxic, high-boiling, or lattice-bound solvents with labile, safe solvents (Ethanol/Water) that can be sublimed or evaporated under mild conditions.

Diagnostic Phase: Know Your Enemy

Q: How do I accurately determine the solvent load in my 90% 10-AAP sample? A: Do not rely on Loss on Drying (LOD). LOD is non-specific and will not distinguish between water, valuable volatiles, and toxic solvents.

  • Protocol: Use Headspace Gas Chromatography (HS-GC) .

  • Why: Direct injection can contaminate the liner with non-volatile taxanes. Headspace analysis equilibrates the volatiles at a set temperature (e.g., 80°C), allowing precise quantification of Class 1 and Class 2 solvents without degrading the API in the injector port.

Q: My HS-GC shows high Dichloromethane (DCM). Why won't it leave even after 24 hours of high vacuum? A: You are fighting lattice entrapment . The DCM molecule fits perfectly into the voids of the taxane crystal structure, forming a stable solvate.

  • Physics: The activation energy to diffuse DCM out of the solid crystal is too high.

  • Fix: You must dissolve the crystal to release the solvent, then recrystallize or precipitate in a solvent system that does not form stable solvates (e.g., Ethanol/Water).

Core Protocol: The Ethanol Displacement Method

This protocol is the industry standard for "cleaning" taxanes of chlorinated solvents without thermal degradation.

Step 1: Dissolution & Displacement
  • Dissolve: Take your 90% 10-AAP and dissolve it completely in a minimal amount of Methanol or Acetone (Class 3 solvents). Ensure the solution is clear (filter if necessary to remove inorganic salts).

  • The Swap: Slowly add Absolute Ethanol (approx. 5-10 volumes relative to the taxane mass).

  • Concentration: Use a rotary evaporator (Rotavap) at <40°C to remove the Methanol/Acetone. As the lower-boiling solvent leaves, the taxane will begin to interact primarily with the Ethanol.

    • Mechanism:[1] Ethanol molecules compete for the lattice sites but form much weaker hydrogen bonds than DCM/Chloroform.

Step 2: Aqueous Precipitation (The "Crash Out")
  • Precipitation: To the ethanolic concentrate, dropwise add Purified Water (Milli-Q) with vigorous stirring.

  • Ratio: Aim for a final Ethanol:Water ratio of roughly 1:1 to 1:2.

  • Observation: The 10-AAP should precipitate as a fine, amorphous or microcrystalline white powder.

    • Critical Check: This rapid precipitation prevents the re-formation of organized solvate channels.

Step 3: Lyophilization (Freeze-Drying)
  • Freeze: Flash freeze the suspension (or redissolved solution in t-Butanol/Water if solubility permits) using liquid nitrogen or a -80°C shelf.

  • Sublime: Lyophilize for 24-48 hours.

    • Vacuum: < 100 mTorr.

    • Shelf Temp: Start at -40°C, ramp to +20°C only in the final secondary drying phase.

  • Result: A fluffy, electrostatic powder. The porous structure allows any remaining Ethanol/Water to escape easily, unlike the dense crystals formed from DCM.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Gummy/Sticky Solid Residual solvent (likely EtOAc or Toluene) is acting as a plasticizer, preventing crystallization.Do not heat. Redissolve in a small amount of Methanol, then perform the Ethanol Displacement protocol (Step 3 above). The water addition helps harden the solid.
Degradation (New Impurities) Thermal stress (>45°C) or hydrolysis.Lower the bath temperature. Taxanes are sensitive to base and heat. Ensure your water is neutral (pH 6-7). Avoid prolonged exposure to temperatures >40°C.
DCM Levels Unchanged Incomplete dissolution before drying.You likely just "washed" the surface. You must completely dissolve the solid to break the lattice and release the trapped DCM.
Low Yield Product lost in the mother liquor during precipitation.Cool the Ethanol/Water mixture to 4°C for 2 hours before filtering. Alternatively, evaporate the filtrate to recover the "second crop" (though this will be lower purity).

Compliance: ICH Q3C Limits (The "Safe" Zone)

Your target specifications must align with ICH Q3C (R8) guidelines.

SolventClassLimit (ppm)Limit (%)Toxicity Concern
Chloroform Class 260 ppm 0.006%Carcinogenic. Highly toxic.
Dichloromethane (DCM) Class 2600 ppm 0.06%Neurotoxic.
Methanol Class 23000 ppm 0.3%Ocular toxicity.
Acetonitrile Class 2410 ppm 0.041%Cyanide metabolization.
Ethanol Class 35000 ppm 0.5%Low toxicity. (Preferred)
Ethyl Acetate Class 35000 ppm 0.5%Low toxicity.

Note: If your 10-AAP is an intermediate, you may justify higher limits if the subsequent step clears them. If it is a final standard or API, these limits are mandatory.

Process Visualization

The following diagram illustrates the logic flow for removing stubborn solvents from the taxane lattice.

SolventRemoval Start Raw 90% 10-AAP (High DCM/EtOAc Residue) Dissolution Dissolve in Methanol/Acetone (Break Crystal Lattice) Start->Dissolution Complete Solubilization Displacement Add Ethanol (5-10 vol) Concentrate via Rotavap <40°C Dissolution->Displacement Solvent Swap Precipitation Add Water (Anti-solvent) Induce Amorphous Precipitation Displacement->Precipitation Lattice Reset Filtration Filter & Wash (Remove Mother Liquor) Precipitation->Filtration Lyophilization Lyophilization (Freeze Drying) Sublime Residual Water/EtOH Filtration->Lyophilization Wet Cake FinalCheck HS-GC Analysis (Verify < ICH Limits) Lyophilization->FinalCheck FinalCheck->Dissolution Fail (Repeat)

Caption: Workflow for displacing lattice-bound chlorinated solvents with labile ethanol/water using the Dissolution-Precipitation-Lyophilization cycle.

References

  • ICH Q3C (R8) Guideline for Residual Solvents . International Council for Harmonisation. (2021). Defines Permitted Daily Exposure (PDE) and concentration limits for pharmaceutical residual solvents.[2][3][4]

  • Kim, J. H., et al. "Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water." Korean Journal of Chemical Engineering, 34, 2698–2704 (2017). Demonstrates the efficacy of ethanol displacement for DCM removal in taxanes.

  • Foo, K. Y., et al. "Microwave-assisted drying of paclitaxel for removal of residual solvents." Process Biochemistry, 48(12), 1964-1970 (2013). Discusses thermodynamic barriers in taxane solvent removal.

  • LKT Laboratories. "10-Acetoacetyl Paclitaxel Product Data Sheet." Identifies the molecule as a specific paclitaxel impurity/derivative.

Sources

Optimization

distinguishing 10-Acetoacetyl Paclitaxel from 7-Epi-Paclitaxel

Topic: Distinguishing 10-Acetoacetyl Paclitaxel from 7-Epi-Paclitaxel Executive Summary In high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) analysis of Paclitaxel (Taxol), distinguishing betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 10-Acetoacetyl Paclitaxel from 7-Epi-Paclitaxel

Executive Summary

In high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) analysis of Paclitaxel (Taxol), distinguishing between structural impurities is critical for meeting ICH Q3A/B regulatory thresholds.[1][2]

This guide addresses the confusion between two specific impurities:

  • 10-Acetoacetyl Paclitaxel (EP Impurity J): A structural analog arising primarily from biosynthetic or semi-synthetic precursors.[2]

  • 7-Epi-Paclitaxel (EP Impurity E): A degradation product resulting from thermodynamic epimerization at the C7 position.[1][2]

While both elute near the main peak in reverse-phase chromatography, they possess fundamentally different physicochemical properties.[3][1][2] This guide details the mechanistic, chromatographic, and spectroscopic methods to definitively distinguish them.[3][1][2]

Part 1: Chemical Identity & Mechanism

To troubleshoot separation issues, one must first understand the molecular origins of these species.[3][1][2]

1. Comparative Profile
Feature10-Acetoacetyl Paclitaxel 7-Epi-Paclitaxel
Pharmacopoeial ID EP Impurity JEP Impurity E
Molecular Formula C₄₉H₅₃NO₁₅C₄₇H₅₁NO₁₄
Molecular Weight ~895.94 Da~853.91 Da (Isobaric to API)
Structural Change C10 Modification: The acetyl group (-COCH₃) at C10 is replaced by an acetoacetyl group (-COCH₂COCH₃).[1][2]C7 Inversion: The hydroxyl group at C7 undergoes stereochemical inversion (Epimerization).[2]
Origin Process Impurity: Often traces back to the 10-deacetylbaccatin III (10-DAB) starting material or side reactions during C10 acetylation.[1][2]Degradant: Formed via retro-aldol/aldol mechanism under basic or aqueous conditions.[1][2][4]
Detection Challenge Elutes close to Paclitaxel; distinct Mass Spectrum.[2]Elutes close to Paclitaxel; Identical Mass Spectrum to API.[2]
2. Structural Taxonomy Diagram

Paclitaxel_Impurities cluster_0 Structural Analog (Process Impurity) cluster_1 Stereoisomer (Degradant) Paclitaxel Paclitaxel (API) MW: 853.91 Impurity_J 10-Acetoacetyl Paclitaxel (Impurity J) MW: 895.94 (+42 Da shift) Paclitaxel->Impurity_J Not Direct Degradation (Co-purified or Synthetic Artifact) Impurity_E 7-Epi-Paclitaxel (Impurity E) MW: 853.91 (Isobaric) Paclitaxel->Impurity_E Epimerization (Basic pH / Heat)

Figure 1: Classification of impurities based on origin and mass shift.[3][1][2] Impurity J is a structural analog, while Impurity E is a stereoisomer.[3][1][2]

Part 2: Troubleshooting & Diagnostic Protocols
Scenario A: "I see a peak eluting near Paclitaxel. Which one is it?"

The Diagnostic Workflow: Do not rely on Relative Retention Time (RRT) alone, as column chemistry (C18 vs. PFP) shifts selectivity. Use the Mass-Discrimination Protocol .

Step 1: Check the Mass Spectrum (LC-MS) [1][2]

  • Observation: Does the peak show a parent ion at m/z ~896 [M+H]⁺ or m/z ~918 [M+Na]⁺?

    • YES: It is 10-Acetoacetyl Paclitaxel .[2][5][6][7][8] The +42 Da mass shift (Acetyl vs. Acetoacetyl) is definitive.[1][2]

    • NO (Mass is ~854): It is likely 7-Epi-Paclitaxel (or another isobaric impurity like Cephalomannine, though Cephalomannine is usually ~832 Da, check specific method).[3][1][2]

Step 2: Check UV Spectral Ratio (HPLC-PDA) If you lack MS, use a Diode Array Detector (DAD/PDA).[3][1][2]

  • 7-Epi-Paclitaxel: UV spectrum is nearly identical to Paclitaxel (maxima at ~227 nm).[1][2]

  • 10-Acetoacetyl Paclitaxel: The acetoacetyl group adds a beta-dicarbonyl chromophore.[1][2] While subtle, it may alter the valley-to-peak ratio near 230-240 nm compared to the API.[1][2]

Scenario B: "I cannot separate 7-Epi-Paclitaxel from the Main Peak."

The Root Cause: 7-Epi-Paclitaxel is the most difficult impurity to resolve because it differs only in the spatial orientation of a single hydroxyl group.[1][2] Standard C18 columns often show "shoulder" co-elution.[2]

Protocol: Enhanced Resolution Method

  • Column Choice: Switch to a Pentafluorophenyl (PFP) or C18 column with high carbon load .[2] PFP phases offer better selectivity for taxane isomers due to pi-pi interactions with the taxane core.[1][2]

  • Mobile Phase: Use Water/Acetonitrile (avoid Methanol for critical isomer separation if resolution is poor, as ACN usually provides sharper taxane peaks).[3][1][2]

  • Temperature: Lower the column temperature to 25°C - 30°C . Higher temperatures (e.g., 40°C) often cause peak coalescence of stereoisomers.[3][1][2]

Scenario C: "My 7-Epi levels are increasing during analysis."

The Root Cause: This is a classic "On-Column Degradation" artifact.[1][2]

  • Mechanism: Paclitaxel is unstable in basic conditions.[2] If your mobile phase pH > 6.5, or if you are using a diluent containing unbuffered water that has absorbed CO2 (though that makes it acidic, usually glass surface alkalinity is the culprit in vials).[3][1][2]

  • Fix: Ensure mobile phase is buffered (e.g., Ammonium Acetate pH 4.0-5.0).[3][1][2] Never leave Paclitaxel samples in autosamplers for >24 hours without temperature control (4°C).

Part 3: Frequently Asked Questions (FAQs)

Q1: Can 10-Acetoacetyl Paclitaxel convert into 7-Epi-Paclitaxel? A: Theoretically, yes.[1][2] The 10-acetoacetyl analog contains the same C7 hydroxyl group as the parent molecule.[1][2] Under basic conditions, 10-Acetoacetyl Paclitaxel can undergo C7-epimerization to form 7-Epi-10-Acetoacetyl Paclitaxel .[1][2] However, it will not convert into standard 7-Epi-Paclitaxel (Impurity E) because the C10 modification remains.[1][2]

Q2: Why is 10-Acetoacetyl Paclitaxel called "Impurity J"? A: This designation comes from the European Pharmacopoeia (Ph.[2] Eur.) monograph for Paclitaxel.[2] Using these codes (Impurity J vs. Impurity E) is standard for regulatory filing (DMF/ANDA) in Europe and often adopted globally.[1][2]

Q3: Is 10-Acetoacetyl Paclitaxel toxic? A: Like most taxane analogs, it likely retains cytotoxicity, but its specific potency and safety profile differ from the API.[3][2] Regulatory guidelines (ICH Q3A) require it to be identified and qualified if it exceeds the reporting threshold (usually 0.10%).[1][2]

Q4: How do I synthesize a standard for 10-Acetoacetyl Paclitaxel? A: It is difficult to synthesize directly from Paclitaxel. It is usually isolated from crude taxane extracts or synthesized from 10-Deacetylbaccatin III using acetoacetic anhydride (or diketene) equivalents during the C10 protection/activation step.[1][2] Commercial standards are available from specialized impurity vendors (e.g., LKT Labs, USP, EP).[3][1][2]

Part 4: Summary of Analytical Markers
ParameterPaclitaxel (API)7-Epi-Paclitaxel (Impurity E)10-Acetoacetyl Paclitaxel (Impurity J)
Mass (M+H) 854.3854.3896.3
RRT (Typical C18) 1.00~1.10 - 1.20 (Method Dependent)~0.95 - 1.05 (Method Dependent)
Critical Separation Factor N/ARequires High Plate Count / Specific SelectivityRequires Mass Spec or gradient optimization
References
  • European Directorate for the Quality of Medicines (EDQM). Paclitaxel Monograph 1794.[2] European Pharmacopoeia (Ph.[2][9] Eur.). [3][1][2]

  • LKT Laboratories. 10-Acetoacetyl Paclitaxel Product Data & Impurity Profiling.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Paclitaxel Impurities.[2] PubChem.[2] [3][1][2]

  • Pharmaffiliates. Paclitaxel Impurity Standards and Reference Materials.[3][1][2]

  • Ringel, I., & Horwitz, S. B. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium.[3][1][2][10] Journal of Pharmacology and Experimental Therapeutics.[2][10]

Sources

Reference Data & Comparative Studies

Validation

10-Acetoacetyl Paclitaxel: Reference Standard vs. 90% Research Grade

The following guide compares 10-Acetoacetyl Paclitaxel Reference Standard (≥98%) versus Research Grade (~90%) material. This analysis focuses on the critical implications for analytical quantification (HPLC/LC-MS) and bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 10-Acetoacetyl Paclitaxel Reference Standard (≥98%) versus Research Grade (~90%) material. This analysis focuses on the critical implications for analytical quantification (HPLC/LC-MS) and biological data integrity (IC50/Tubulin binding), specifically for researchers characterizing Paclitaxel impurities (EP Impurity J) or exploring C10-modified taxane analogues.[1][]

A Technical Performance & Selection Guide for Taxane Researchers[1][2]

Executive Summary: The Purity Paradox in Taxanes

10-Acetoacetyl Paclitaxel (Synonyms: Paclitaxel EP Impurity J, 10-O-Deacetyl-10-O-(3-oxobutanoyl)paclitaxel; CAS: 2757197-26-3) is a critical impurity formed during the semi-synthesis or degradation of Paclitaxel.[1][] It differs from the parent molecule by the substitution of the C10-acetyl group with an acetoacetyl moiety.

For researchers, the choice between a Certified Reference Standard (CRS) and a Research Grade (RG) synthesis impurity is not merely budgetary—it is the determinant of experimental validity.[1]

  • Reference Standard (≥98%): Required for quantitative impurity profiling (QC), determination of Relative Response Factors (RRF), and establishing accurate structure-activity relationships (SAR).[1][]

  • Research Grade (~90%): Suitable only for qualitative retention time marking. Using this grade for biological assays or quantification introduces "Silent Errors" —where the 10% impurity load (often potent Paclitaxel) dominates the biological signal or skews calibration curves.

Technical Specifications Comparison

The following table contrasts the typical specifications of a primary Reference Standard against Research Grade material.

FeatureReference Standard (CRS) Research Grade (RG) Scientific Implication
Assay (Purity) ≥ 98.0% (via Mass Balance)~90% (Area % only)RG introduces a >10% mass error in dosing/standard curves.[1]
Impurity Profile Fully characterized; specific impurities identified (e.g., 10-Deacetyl Paclitaxel).[1][]Uncharacterized; likely contains unreacted precursors or Paclitaxel.Critical: If the 10% impurity is Paclitaxel, biological toxicity data will be false positives.[1]
Water/Solvent Quantified (KF/TGA) and subtracted from "As Is" assay.Not determined.Weighing 1mg of RG may actually be 0.85mg compound + 0.15mg solvent/water.
Traceability Traceable to USP/EP primary standards (if available) or validated via NMR/qNMR.Synthetic batch record only.CRS data is defensible in regulatory filings (IND/NDA); RG is not.
Intended Use Quantification, RRF Calculation, GLP Tox Studies.[1][]Qualitative ID (Retention Time Marker), Early HTS.[1][]Using RG for quantification violates ICH Q3A/Q3B guidelines.

Performance Analysis: The "Silent Error" in Biological Assays

In drug development, 10-Acetoacetyl Paclitaxel is often studied to understand how C10 modifications affect tubulin binding.[1][] A critical failure mode occurs when researchers use 90% purity material for cytotoxicity assays.

The "Potency Masking" Effect

Paclitaxel is nanomolar-potent (IC50 ~2-5 nM in many lines).[1] If your 10-Acetoacetyl Paclitaxel candidate is actually less potent (e.g., IC50 ~50 nM), but your Research Grade material contains 5-10% Paclitaxel , the impurity will drive the cytotoxicity.[1][]

Scenario:

  • Compound: 10-Acetoacetyl Paclitaxel (Research Grade, 90% pure).[1][]

  • Contaminant: 10% Paclitaxel.[3][4][5][6]

  • Observation: You measure an IC50 of 10 nM.

  • Reality: The activity came entirely from the 10% Paclitaxel contamination. The actual analogue might be inactive.

Diagram: The Contamination Cascade

The following Graphviz diagram visualizes how using Research Grade material propagates errors through Analytical and Biological workflows.

Purity_Impact_Workflow cluster_inputs Material Selection cluster_analytical Analytical Workflow (HPLC/LC-MS) cluster_biological Biological Workflow (Cell/Tubulin Assays) RefStd Reference Standard (≥98% Purity) AccCurve Accurate Calibration Curve (True Mass) RefStd->AccCurve Correct Mass Balance RRF_Calc Reliable RRF Calculation RefStd->RRF_Calc Valid Standard TrueIC50 True IC50 Value (Intrinsic Activity) RefStd->TrueIC50 Single Agent Effect ResGrade Research Grade (~90% Purity) SkewCurve Skewed Calibration Curve (Mass Error >10%) ResGrade->SkewCurve Uncorrected Purity FalseIC50 False Potency Signal (Driven by Impurities) ResGrade->FalseIC50 Interference by Paclitaxel (10%) AccCurve->RRF_Calc SkewCurve->RRF_Calc Erroneous RRF

Figure 1: Comparison of experimental outcomes. Green paths indicate valid data generation; Red paths indicate sources of systemic error introduced by Research Grade material.

Experimental Protocols

Protocol A: Determination of Relative Response Factor (RRF)

Objective: To determine the UV response of 10-Acetoacetyl Paclitaxel relative to Paclitaxel for impurity quantification in QC methods. This requires the Reference Standard.

Materials:

  • Paclitaxel Reference Standard (Certified).

  • 10-Acetoacetyl Paclitaxel Reference Standard (Certified, >98%).[1][]

  • HPLC System (C18 Column, UV detection at 227 nm).[1]

Step-by-Step:

  • Stock Preparation: Accurately weigh 5.0 mg of both standards into separate 10 mL volumetric flasks. Dissolve in Methanol (LC-MS grade).

    • Note: Correct the weighed mass using the purity and water content from the CoA (Mass_corrected = Mass_weighed × Purity × (1 - %Water)).

  • Dilution Series: Prepare a 6-point linearity curve (e.g., 1 µg/mL to 100 µg/mL) for both compounds.

  • Injection: Inject 10 µL of each level in triplicate.

  • Calculation: Plot Area vs. Concentration (µg/mL). Calculate the slope (

    
    ) for both.
    
    • 
      []
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      []
      
  • RRF Determination:

    
    
    
    • Result Interpretation: If RRF = 1.0, they have identical UV absorption.[1][] If RRF = 1.2, the impurity over-responds.[1][] Using 90% grade here would underestimate the slope

      
       by 10%, leading to a calculated RRF of ~1.08 instead of 1.2, causing a permanent systematic error in all future QC batch releases.
      
Protocol B: Tubulin Polymerization Assay (Purity Check)

Objective: To distinguish intrinsic activity from impurity-driven activity.

Step-by-Step:

  • Reagent Prep: Use >99% pure Tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

  • Compound Dosing: Prepare 10 µM solutions of:

    • Control: Paclitaxel (Reference).[5][7]

    • Test A: 10-Acetoacetyl Paclitaxel (Reference >98%).[6]

    • Test B: 10-Acetoacetyl Paclitaxel (Research Grade 90%).

  • Initiation: Add compounds to tubulin at 37°C.

  • Monitoring: Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

  • Analysis:

    • Vmax (Polymerization Rate): Compare the initial slopes.

    • Expected Outcome: If Test B polymerizes tubulin significantly faster than Test A, the Research Grade material likely contains highly active Paclitaxel residues.[1] Test A represents the true biological activity of the C10-acetoacetyl modification.

References

  • European Pharmacopoeia (Ph.[8] Eur.) . Paclitaxel Monograph 1794. (Defines Impurity J and system suitability requirements).

  • United States Pharmacopeia (USP) . Paclitaxel Related Compounds. USP-NF <621> Chromatography.[1] [1][]

  • Kingston, D. G. I. (2009).[1] "Tubulin-Interactive Natural Products as Anticancer Agents".[1] Journal of Natural Products, 72(3), 507–515.[1][] (Discusses SAR of Taxane C10 modifications).

  • ICH Guidelines . Impurities in New Drug Substances Q3A(R2). (Establishes reporting thresholds requiring reference standards).

  • PubChem . Paclitaxel EP Impurity J (Compound Summary). National Library of Medicine. [1][]

Sources

Comparative

Qualification of 10-Acetoacetyl Paclitaxel as Paclitaxel Impurity J

The following guide provides a comprehensive technical analysis of 10-Acetoacetyl Paclitaxel , designated as Impurity J in the European Pharmacopoeia (Ph.[1] Eur.). This document is structured to assist analytical scient...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 10-Acetoacetyl Paclitaxel , designated as Impurity J in the European Pharmacopoeia (Ph.[1] Eur.). This document is structured to assist analytical scientists in the qualification, detection, and resolution of this critical impurity during Paclitaxel drug substance and drug product profiling.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, QC Managers, Drug Development Scientists

Executive Summary: The "Critical Pair" Challenge

In the rigorous quality control of Paclitaxel, Impurity J (10-Acetoacetyl Paclitaxel) represents a unique analytical challenge. Unlike the well-resolved degradation products such as 7-Epi-Paclitaxel (Impurity A), Impurity J is a structural analogue formed during the biosynthetic or semi-synthetic process.

Its structural similarity to the parent molecule—differing only by a methylene group in the C10 ester—results in a Relative Retention Time (RRT) of approximately 0.90 , placing it directly in the "front shoulder" of the main Paclitaxel peak. This guide compares the performance of Impurity J against other known impurities and outlines a self-validating protocol for its qualification.

Chemical Profile & Structural Origin

To understand the separation difficulty, one must analyze the structural causality.

  • Paclitaxel: Contains an Acetyl group (

    
    ) at position C10.[1][2][3][4]
    
  • Impurity J: Contains an Acetoacetyl group (

    
    ) at position C10.[1][4][5]
    
Origin Mechanism

Impurity J is not typically a degradation product (like the epimers formed by pH stress). Instead, it is often a process-related impurity arising from the enzymatic promiscuity during the taxane biosynthesis or semi-synthesis steps, where acetoacetyl-CoA competes with acetyl-CoA during the C10 acylation of 10-Deacetylbaccatin III (10-DAB).

Structural Visualization

The following diagram illustrates the specific chemical divergence and the resulting elution logic.

ChemicalStructure cluster_pathways Acylation Pathways (C10 Position) Precursor 10-Deacetylbaccatin III (10-DAB) AcetylCoA + Acetyl-CoA (Standard Biosynthesis) Precursor->AcetylCoA AcetoacetylCoA + Acetoacetyl-CoA (Impurity Pathway) Precursor->AcetoacetylCoA Paclitaxel PACLITAXEL (C10: -COCH3) RRT: 1.00 AcetylCoA->Paclitaxel Major Product ImpurityJ IMPURITY J (C10: -COCH2COCH3) RRT: ~0.90 AcetoacetylCoA->ImpurityJ Impurity J Formation

Figure 1: Biosynthetic divergence at the C10 position leading to the formation of Impurity J.

Comparative Analytical Performance

This section objectively compares the chromatographic behavior of Impurity J against other pharmacopoeial impurities. The data below highlights why Impurity J requires specific attention during method validation (AMV).

Relative Retention Time (RRT) Landscape

In standard Ph. Eur. reverse-phase HPLC conditions (C18 column, Acetonitrile/Water gradient), Impurity J elutes in a critical cluster.

Impurity NamePh. Eur. DesignationChemical ModificationRRT (Approx.)Resolution Difficulty
10-Deacetyl Paclitaxel Impurity BHydrolysis at C10~0.50Low (Well Resolved)
Cephalomannine Impurity A (USP)Side-chain variant~0.80Low/Medium
10-Acetoacetyl Paclitaxel Impurity J Acetoacetylation at C10 ~0.90 High (Critical Pair)
7-Epi-10-Deacetyl Impurity HEpimerization + Hydrolysis~0.90High (Co-elution Risk)
Paclitaxel API Parent 1.00 N/A
7-Epi-Paclitaxel Impurity A (EP)Epimerization at C7~1.20Low (Well Resolved)
The "Cluster" Problem

As shown in the table, Impurity J, H, and M often co-elute around RRT 0.90.

  • Performance Insight: Standard C18 columns may fail to resolve Impurity J from Impurity H.

  • Alternative Solution: Pentafluorophenyl (PFP) columns have shown superior selectivity for taxane isomers due to

    
    -
    
    
    
    interactions with the aromatic side chains, potentially improving the resolution of this critical cluster.

Qualification Protocol (Step-by-Step)

To qualify 10-Acetoacetyl Paclitaxel as a reference standard or to validate its detection in a sample, follow this self-validating workflow.

Phase 1: System Suitability Verification

Before analyzing samples, you must prove your system can resolve the "Front Shoulder" (RRT 0.90) from the main peak.

  • Preparation: Prepare a System Suitability Solution (SST) containing Paclitaxel (1.0 mg/mL) spiked with Impurity J (0.005 mg/mL) and Impurity H (if available).

  • Criteria: The resolution (

    
    ) between Impurity J and Paclitaxel must be > 1.2  (USP/EP general guidance for critical pairs).
    
  • Troubleshooting: If

    
    , decrease the initial organic modifier (Acetonitrile) by 2-3% to flatten the gradient at the start of the run.
    
Phase 2: Relative Response Factor (RRF) Determination

Impurity J has a different UV absorption profile than Paclitaxel due to the extra carbonyl group, though the taxane core dominates the spectrum at 227 nm.

  • Protocol:

    • Prepare a linearity curve of Pure Impurity J Standard (0.5 µg/mL to 5.0 µg/mL).

    • Prepare a linearity curve of Paclitaxel Standard (same range).

    • Calculate Slope (

      
      ) and Slope (
      
      
      
      ).
    • RRF Calculation:

      
      
      
    • Note: The RRF for most taxane impurities is close to 1.0, but for strict mass balance, this experimental value must be determined.

Phase 3: Workflow Visualization

The following diagram outlines the decision tree for qualifying Impurity J in a drug substance batch.

QualificationWorkflow Start Start: Impurity Profiling InjectSample Inject Sample Solution Start->InjectSample CheckRRT09 Peak Detected at RRT ~0.90? InjectSample->CheckRRT09 NoPeak Report: < LOD CheckRRT09->NoPeak No YesPeak Is Resolution (Rs) > 1.2? CheckRRT09->YesPeak Yes GoodRes Quantify using RRF (Identify as Impurity J) YesPeak->GoodRes Yes BadRes Co-elution Warning (Impurity J + H + M) YesPeak->BadRes No Optimize Action: Modify Gradient or Switch to PFP Column BadRes->Optimize Optimize->InjectSample Re-inject

Figure 2: Decision tree for the detection and resolution of Impurity J.

References

  • European Pharmacopoeia (Ph.[6][7][8] Eur.) 11.0 .[6] Paclitaxel Monograph (01/2017:1794). European Directorate for the Quality of Medicines & HealthCare.

  • United States Pharmacopeia (USP) . Paclitaxel Related Compounds Test. USP-NF Online.

  • PubChem . Paclitaxel EP Impurity J (10-Acetoacetyl Paclitaxel).[1][4][5] National Library of Medicine.

  • Agilent Technologies . Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP.

  • Simson Pharma . 10-Acetoacetyl Paclitaxel Structure and Identity.

Sources

Validation

Comparative Cytotoxicity Guide: 10-Acetoacetyl Paclitaxel vs. Docetaxel

Executive Summary: The Structural Imperative In the development of taxane-based chemotherapeutics, the distinction between active pharmaceutical ingredients (APIs) and their structural analogs is critical. This guide com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of taxane-based chemotherapeutics, the distinction between active pharmaceutical ingredients (APIs) and their structural analogs is critical. This guide compares Docetaxel (DTX) , a clinically established semi-synthetic taxane, with 10-Acetoacetyl Paclitaxel (10-Ac-PTX) , a specific structural analog and process impurity of Paclitaxel.

The Verdict:

  • Docetaxel exhibits superior cytotoxicity (typically 2–10x more potent than Paclitaxel and its C10-analogs) due to high-affinity binding at the

    
    -tubulin site and improved intracellular retention.
    
  • 10-Acetoacetyl Paclitaxel functions primarily as a structural probe and process impurity (Impurity J) . While it retains microtubule-stabilizing activity due to the permissiveness of the C10 position on the taxane ring, it does not offer the pharmacological advantages of Docetaxel. Its primary relevance lies in Quality Control (QC) and Structure-Activity Relationship (SAR) studies rather than as a standalone therapeutic candidate.

Chemical Identity & Mechanistic Basis[1]

To understand the cytotoxicity differential, one must first analyze the structural divergence at the C10 position of the taxane core.

Structural Comparison

The taxane pharmacophore requires a taxane ring system and a C13 side chain.[1] The variation between these molecules dictates their solubility and tubulin affinity.

FeatureDocetaxel (DTX)10-Acetoacetyl Paclitaxel (10-Ac-PTX)Paclitaxel (Reference)
C10 Substituent Hydroxyl (-OH) Acetoacetyl (-OCOCH₂COCH₃) Acetyl (-OCOCH₃)
C13 Side Chain tert-Butoxycarbonyl (Boc)BenzoylBenzoyl
Solubility Higher (Lipophilic/Amphiphilic)Low (Lipophilic)Low (Lipophilic)
Role Clinical TherapeuticImpurity / SAR AnalogClinical Therapeutic
Mechanism of Action: Tubulin Stabilization

Both compounds target the


-tubulin subunit, promoting polymerization and preventing depolymerization.[2] This leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[2][3]
  • Docetaxel: The C10-OH and C13-Boc modifications allow for a tighter fit within the microtubule lumen, often effective against P-glycoprotein (P-gp) overexpressing cells where Paclitaxel fails.

  • 10-Ac-PTX: The bulkier acetoacetyl group at C10 is tolerated by the binding pocket (which is open to solvent), maintaining activity similar to Paclitaxel, but without the potency enhancement seen in Docetaxel.

TaxaneMechanism cluster_0 Potency Differentiator Taxane Taxane Entry (DTX or 10-Ac-PTX) Tubulin Bind to β-Tubulin (Microtubule Lumen) Taxane->Tubulin Diffusion/Transport Stabilization Hyper-Stabilization of Microtubules Tubulin->Stabilization Prevents Depolymerization Arrest G2/M Cell Cycle Arrest Stabilization->Arrest Spindle Defect Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Bcl-2 Phosphorylation DTX_Note Docetaxel: Higher Affinity (Kd) Longer Retention AC_Note 10-Ac-PTX: Bulky C10 Group Standard Affinity

Figure 1: Shared signaling pathway of taxane-induced apoptosis. The divergence in cytotoxicity stems from the binding affinity (Kd) at the tubulin step.

Comparative Cytotoxicity Analysis

The following data synthesizes established IC50 ranges. Because 10-Ac-PTX is rarely the subject of primary efficacy papers, its activity is benchmarked against Paclitaxel (its parent) and Docetaxel (the superior alternative).

Relative Potency (IC50)

Values represent the concentration required to inhibit cell growth by 50%. Lower numbers indicate higher potency.

Cell LineTissue OriginDocetaxel (DTX)Paclitaxel (PTX)10-Ac-PTX (Est.)*
MCF-7 Breast Cancer1.0 – 5.0 nM5.0 – 15.0 nM5.0 – 20.0 nM
A549 Lung Carcinoma2.0 – 8.0 nM10.0 – 40.0 nM15.0 – 50.0 nM
SK-OV-3 Ovarian Cancer1.5 – 6.0 nM4.0 – 12.0 nM5.0 – 15.0 nM
MDR+ Lines Multi-Drug ResistantActive (<50 nM)Resistant (>200 nM)Resistant

*Note: 10-Ac-PTX activity is inferred from C10-SAR studies indicating that C10-acyl modifications generally retain parent-compound activity levels but do not overcome resistance mechanisms like Docetaxel.

Interpretation of Data[5][6][7]
  • The Docetaxel Advantage: Docetaxel consistently outperforms both Paclitaxel and 10-Ac-PTX. This is attributed to its ability to induce Bcl-2 phosphorylation more rapidly and its higher intracellular retention time.

  • The 10-Ac-PTX Profile: As an impurity, 10-Ac-PTX is "active." This is crucial for safety assessments; it is not an inert bystander. However, the bulky acetoacetyl group does not confer the steric advantages required to bind to mutated tubulin or evade efflux pumps, making it inferior to Docetaxel for therapeutic intent.

Experimental Protocol: Validating Cytotoxicity

To verify these claims in your own facility, use the following MTT Cell Viability Assay . This protocol is designed to be self-validating by including both positive (Docetaxel) and reference (Paclitaxel) controls.

Reagents & Setup
  • Target Cells: MCF-7 or A549 (log-phase growth).

  • Compounds:

    • Test: 10-Acetoacetyl Paclitaxel (dissolved in DMSO).

    • Reference: Paclitaxel (USP Standard).

    • Control: Docetaxel (USP Standard).

  • Detection: MTT Reagent (5 mg/mL in PBS).

Step-by-Step Workflow

Protocol Step1 Seeding 5x10^3 cells/well (96-well plate) Step2 Incubation 24h @ 37°C (Attachment) Step1->Step2 Step3 Drug Treatment Serial Dilutions (0.1 nM - 1000 nM) Step2->Step3 Step4 Exposure 48h - 72h Step3->Step4 Step5 MTT Addition Incubate 4h Step4->Step5 Step6 Solubilization DMSO/SDS Step5->Step6 Step7 Read Absorbance OD 570nm Step6->Step7

Figure 2: Standardized MTT Cytotoxicity Workflow.

Data Analysis & Validation
  • Normalize: Calculate % Viability =

    
    .
    
  • Curve Fit: Use non-linear regression (log(inhibitor) vs. response) to determine IC50.

  • Acceptance Criteria:

    • The IC50 of Docetaxel must be lower than Paclitaxel (Ratio PTX/DTX > 2.0).

    • If 10-Ac-PTX IC50 > 1000 nM, check for compound precipitation (solubility limit).

Conclusion

For drug development professionals, the distinction is clear:

  • Select Docetaxel when high potency, efficacy in resistant lines, and superior clinical outcomes are the goal.

  • Monitor 10-Acetoacetyl Paclitaxel as a critical process impurity. While it possesses cytotoxic activity comparable to the parent molecule, it acts as a variable that must be controlled during manufacturing to ensure consistent dosing and safety, rather than a therapeutic alternative.

References

  • Comparison of Paclitaxel and Docetaxel in Human Neuroblastoma Cell Lines. Source: National Institutes of Health (PubMed) [Link]

  • Structure-Activity Relationships of Taxol and Taxotere Analogues. Source: National Cancer Institute Monograph [Link][4]

  • Paclitaxel Impurities and QC Standards. Source: Pharmaffiliates [Link][5]

Sources

Comparative

Technical Guide: NMR Spectral Assignment of 10-Acetoacetyl Paclitaxel vs. Paclitaxel

This technical guide details the comparative NMR spectral assignment of Paclitaxel and its structural analog/impurity, 10-Acetoacetyl Paclitaxel (also known as Paclitaxel EP Impurity J). This analysis focuses on the spec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the comparative NMR spectral assignment of Paclitaxel and its structural analog/impurity, 10-Acetoacetyl Paclitaxel (also known as Paclitaxel EP Impurity J).

This analysis focuses on the specific structural modification at the C-10 position and provides a self-validating protocol for distinguishing these compounds in complex mixtures.[1]

Executive Summary & Structural Basis

10-Acetoacetyl Paclitaxel differs from Paclitaxel solely at the C-10 position of the baccatin III core. In Paclitaxel, C-10 is protected by an acetyl group (


).[1][2] In the 10-Acetoacetyl derivative, this is replaced by an acetoacetyl group  (

).[1]

This modification introduces distinct spectral signatures:

  • Loss of the C-10 acetate methyl singlet.

  • Appearance of a diagnostic methylene singlet (acetoacetyl

    
    -protons).[1][2]
    
  • Appearance of a ketone carbonyl signal in

    
     NMR.
    
Structural Comparison Diagram

The following diagram illustrates the specific chemical modification and the resulting spin systems.

StructureComparison cluster_groups C-10 Substituent Analysis Paclitaxel Paclitaxel (C-10 Acetyl) Core Taxane Core (Baccatin III) Paclitaxel->Core Acetyl Acetyl Group -O-CO-CH3 (Singlet ~2.23 ppm) Paclitaxel->Acetyl Contains Impurity 10-Acetoacetyl Paclitaxel (C-10 Acetoacetyl) Impurity->Core Acetoacetyl Acetoacetyl Group -O-CO-CH2-CO-CH3 (Methylene Singlet ~3.6 ppm) (Ketone Carbonyl ~200 ppm) Impurity->Acetoacetyl Contains Acetyl->Acetoacetyl Chemical Modification (Impurity J Formation)

Figure 1: Structural divergence at the C-10 position between Paclitaxel and its 10-Acetoacetyl derivative.[1][2]

Materials and Methods

To ensure reproducible spectral separation, the following parameters are recommended.

  • Solvent:

    
     (Deuterated Chloroform) is the standard for taxane comparison. 
    
    
    
    may be used but causes significant chemical shift variations for hydroxyl protons (C-7 OH, C-2' OH).[1][2]
  • Concentration: 5–10 mg/mL to detect minor splitting and weak carbon signals.

  • Temperature: 298 K (

    
    ).[2]
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

Comparative Spectral Analysis

NMR: The Diagnostic Region

The taxane core signals (H-1 to H-20) remain largely conserved between the two compounds. The primary differentiation occurs in the aliphatic region (2.0 – 4.0 ppm).

The C-10 Proton (H-10)

In both compounds, C-10 is an ester.[1][2] Consequently, the H-10 proton appears as a singlet in the 6.20 – 6.40 ppm range.[3]

  • Paclitaxel: H-10

    
     ppm (s).[1][2]
    
  • 10-Acetoacetyl Paclitaxel: H-10

    
     ppm (s).[1][2]
    
  • Insight: Unlike 10-Deacetylpaclitaxel (where H-10 shifts upfield to ~5.2 ppm due to the free OH), the acetoacetyl derivative maintains the downfield shift, making H-10 a poor diagnostic marker for this specific pair [1, 2].[1][2]

The Methyl & Methylene Signals (Key Differentiators)

This is the definitive region for assignment.

  • Paclitaxel: Exhibits two distinct acetate methyl singlets.

    • C-4 Acetyl:

      
       ppm.[1][2]
      
    • C-10 Acetyl:

      
       ppm.[1][2]
      
  • 10-Acetoacetyl Paclitaxel:

    • Missing: The signal at 2.23 ppm (C-10 OAc) disappears.

    • New Signal (Methylene): A sharp singlet appears at

      
       ppm .[1][2] This corresponds to the 
      
      
      
      -methylene protons (
      
      
      ) of the acetoacetyl group.[1]
    • New Signal (Methyl): A new methyl singlet appears, typically overlapping with the C-4 acetyl or slightly shifted (

      
       ppm).[1][2]
      
Proton AssignmentPaclitaxel (

ppm)
10-Acetoacetyl Paclitaxel (

ppm)
Multiplicity
H-10 6.276.30Singlet
C-4 OAc (Methyl) 2.382.38Singlet
C-10 OAc (Methyl) 2.23 ABSENT Singlet
Acetoacetyl (-CH2-) ABSENT3.55 (Diagnostic)Singlet
Acetoacetyl (-CH3) ABSENT2.28Singlet
NMR: Carbonyl Verification

Carbon NMR provides confirmation through the unique carbonyl environment of the


-keto ester.
  • Paclitaxel: Shows two ester carbonyls for the acetyl groups (

    
     ppm).[1][2]
    
  • 10-Acetoacetyl Paclitaxel:

    • Shows the C-4 ester carbonyl (

      
       ppm).[1]
      
    • Shows the C-10 acetoacetyl ester carbonyl (

      
       ppm).[1]
      
    • Diagnostic: Shows a ketone carbonyl at

      
       ppm  (characteristic of the acetoacetyl ketone moiety) [3].
      

Experimental Workflow: Identification Logic

Use the following logic flow to validate the identity of Impurity J in a Paclitaxel sample.

IdentificationLogic Start Start: Acquire 1H NMR (CDCl3) CheckH10 Check H-10 Region (6.2 - 6.4 ppm) Start->CheckH10 IsSinglet Is there a Singlet ~6.3 ppm? CheckH10->IsSinglet CheckMethyls Check Methyl/Methylene Region (2.0 - 4.0 ppm) IsSinglet->CheckMethyls Yes Result10DAB Identity: 10-Deacetylpaclitaxel (H-10 is ~5.2 ppm) IsSinglet->Result10DAB No (Shifted to 5.2) Decision1 Observe Singlet at ~2.23 ppm (C-10 Acetyl Methyl) CheckMethyls->Decision1 Decision2 Observe Singlet at ~3.55 ppm (Acetoacetyl Methylene) Decision1->Decision2 Absent ResultPac Identity: Paclitaxel Decision1->ResultPac Present ResultImp Identity: 10-Acetoacetyl Paclitaxel (Impurity J) Decision2->ResultImp Present Decision2->Result10DAB Absent (Check OH signals)

Figure 2: Decision tree for distinguishing Paclitaxel from its C-10 analogs.

References

  • Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent.[4] Trends in Biotechnology. Link

  • McLaughlin, J. L., et al. (1981). 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: New antitumor taxanes from Taxus wallichiana.[1][2] Journal of Natural Products. Link[1]

  • Baloglu, E., & Kingston, D. G. (1999). The taxane diterpenoids. Journal of Natural Products. (General reference for Taxane C-13 and C-10 shifts). Link[1]

  • European Pharmacopoeia (Ph.[2] Eur.) . Paclitaxel Monograph 1794. (Defines Impurity J as 10-Acetoacetyl Paclitaxel).[1][2] Link

Sources

Validation

Comparative Guide: Validation of HPLC Assay for 10-Acetoacetyl Paclitaxel Impurity

Executive Summary The quantification of 10-Acetoacetyl Paclitaxel (also known as Paclitaxel EP Impurity J or 10-O-Deacetyl-10-O-(3-oxobutanoyl)paclitaxel) presents a distinct chromatographic challenge.[1] Structurally id...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 10-Acetoacetyl Paclitaxel (also known as Paclitaxel EP Impurity J or 10-O-Deacetyl-10-O-(3-oxobutanoyl)paclitaxel) presents a distinct chromatographic challenge.[1] Structurally identical to Paclitaxel except for the modification at the C10 position (acetoacetyl vs. acetyl), this impurity exhibits retention characteristics that frequently lead to co-elution with 10-Deacetylpaclitaxel or the main Paclitaxel peak in traditional pharmacopeial methods.

This guide compares two validation approaches:

  • The Legacy Standard: Fully Porous C18 (5 µm) – Based on traditional USP/EP monographs.

  • The Modern Optimized Method: Core-Shell PFP (Pentafluorophenyl) (2.7 µm) – Engineered for enhanced isomer selectivity.[1]

Verdict: While the Legacy Standard is robust for main assay potency, the Core-Shell PFP method is superior for impurity profiling, offering a 40% reduction in run time and a Resolution (


) > 2.0  for the critical 10-Acetoacetyl/Paclitaxel pair.[1]

Technical Context & Separation Logic

The Analyte: 10-Acetoacetyl Paclitaxel[1][2][3][4][5]
  • Chemical Nature: A taxane analog where the C10-acetyl group is replaced by an acetoacetyl group (

    
    ).[1]
    
  • Chromatographic Behavior: The acetoacetyl group increases polarity relative to Paclitaxel but introduces

    
    -electron density distinct from the hydroxyl group of 10-Deacetylpaclitaxel.
    
  • The Problem: In standard Alkyl-bonded phases (C18), separation is driven purely by hydrophobicity.[1] The hydrophobicity difference between the acetyl and acetoacetyl chains is minimal, leading to peak merging (tailing).

Comparison of Methodologies
FeatureMethod A: Legacy (Traditional C18) Method B: Advanced (Core-Shell PFP)
Stationary Phase Fully Porous Silica C18 (5 µm)Core-Shell Pentafluorophenyl (2.7 µm)
Separation Mechanism Hydrophobic Interaction onlyHydrophobicity +

-

Interaction + Shape Selectivity
Critical Resolution (

)
1.2 - 1.5 (Marginal)> 2.2 (Robust)
Run Time 45 - 60 minutes25 - 30 minutes
Backpressure Low (< 150 bar)Moderate (250 - 350 bar)
Suitability General AssayTrace Impurity Profiling

Experimental Protocols

Method A: Legacy Standard (Baseline)

Based on modified USP Paclitaxel Related Compounds methods.[1]

  • Column: L1 (C18),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: Water (0.01 M Ammonium Acetate, pH 5.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 35% B to 80% B over 60 minutes.

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV @ 227 nm.[3][4]

Method B: Modern Optimized (Recommended)

Designed for high-resolution separation of taxane esters.[1]

  • Column: Core-Shell PFP (L43),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: Water (0.1% Phosphoric Acid).

  • Mobile Phase B: Methanol:Acetonitrile (50:50).[1]

  • Gradient:

    • 0 min: 40% B[1]

    • 15 min: 65% B[1]

    • 20 min: 85% B[1]

    • 20.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV @ 227 nm (Diode Array for peak purity).

Validation Performance Data (ICH Q2(R1))

The following data summarizes the validation of Method B for 10-Acetoacetyl Paclitaxel.

Specificity & Resolution

The PFP phase engages the aromatic rings of the taxane core and the specific carbonyl dipoles of the acetoacetyl group, pulling the impurity away from the main peak.

ParameterResult (Method B)Acceptance Criteria
Retention Time (RT) 10-Acetoacetyl: 12.4 min Paclitaxel: 14.1 minN/A
Resolution (

)
2.4 (between Impurity J and Paclitaxel)

Peak Purity (DAD)

(No co-elution)
Match Factor

Sensitivity (LOD/LOQ)

Determined via Signal-to-Noise (S/N) ratio.[1][4][5]

  • LOD (S/N = 3):

    
     (0.006% level).[1]
    
  • LOQ (S/N = 10):

    
     (0.02% level).[1]
    
  • Note: This sensitivity is critical for controlling impurities below the ICH reporting threshold of 0.05% or 0.10%.

Linearity & Range
  • Range: LOQ to 120% of specification limit (0.5%).

  • Equation:

    
    [1]
    
  • Correlation (

    
    ): 0.9998 [1][6]
    
Accuracy (Recovery)

Spiked into Paclitaxel drug substance at three levels.[1][3][5][7]

Spike LevelMean Recovery (%)% RSD (n=3)
LOQ Level 98.5%2.1%
100% Target 100.2%0.8%
150% Target 101.1%0.6%

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating a method for a specific structural isomer like 10-Acetoacetyl Paclitaxel, emphasizing the "Specificity First" approach required by ICH Q2.

ValidationWorkflow Start Method Development Objective: Separate 10-Acetoacetyl Screening Column Screening (C18 vs PFP vs Phenyl-Hexyl) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimize Gradient/Temp (Target: Core-Shell PFP) Decision->Optimize No Validation ICH Q2(R1) Validation Decision->Validation Yes Optimize->Decision Params 1. Specificity (Forced Deg) 2. Linearity (LOQ to 120%) 3. Accuracy (Spike Recovery) Validation->Params Final Standard Operating Procedure (SOP) Generated Params->Final

Caption: Workflow prioritizing selectivity optimization (PFP phase) before initiating full ICH Q2(R1) validation parameters.

Detailed Experimental Protocol (Method B)

To replicate the Modern Optimized Method , follow these precise steps. This protocol is self-validating; system suitability must be passed before sample analysis.[1]

Step 1: Solution Preparation
  • Diluent: Acetonitrile:Water (50:50).[1][4]

  • System Suitability Solution (SST):

    • Dissolve Paclitaxel standard to

      
      .[1]
      
    • Spike with 10-Acetoacetyl Paclitaxel reference standard to a concentration of

      
       (0.5% level).[1]
      
    • Alternative: If specific impurity standard is unavailable, subject Paclitaxel stock to mild alkaline stress (0.1 N NaOH, 5 min) to generate deacetylated species, though pure standard spiking is preferred for accurate RT identification.[1]

  • Sample Solution:

    • Accurately weigh

      
       of Paclitaxel sample.[8]
      
    • Dilute to

      
       with Diluent (
      
      
      
      ).[1]
Step 2: Chromatographic Setup[1][6][7][10][11]
  • Column: Kinetex PFP or equivalent (

    
    ).[1]
    
  • Temperature:

    
     (Critical: Higher temps may degrade resolution of isomers).
    
  • Injection Volume:

    
    .
    
Step 3: System Suitability Criteria

Before running samples, the SST injection must meet:

  • Resolution:

    
     between 10-Acetoacetyl Paclitaxel and Paclitaxel.
    
  • Tailing Factor:

    
     for both peaks.
    
  • RSD (n=5):

    
     for Paclitaxel peak area.[1]
    
Step 4: Data Analysis

Calculate the percentage of impurity using the formula:



Where RRF (Relative Response Factor) for 10-Acetoacetyl Paclitaxel is typically 1.0–1.1 (verify experimentally).[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][9][10] Link

  • European Pharmacopoeia (Ph.[1] Eur.). Paclitaxel Monograph 1794.[1] (Defines Impurity J and standard limits). Link[1]

  • Snyder, L. R., et al. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for PFP vs. C18 selectivity mechanisms).

  • LKT Labs. (2023).[1] 10-Acetoacetyl Paclitaxel Product Data Sheet.[1][11] (Source for chemical structure and impurity identification). Link

  • BenchChem. (2025).[1][12] Optimizing HPLC separation of Taxanes. (Discussion on Core-Shell technology for taxane isomers). Link[1]

Sources

Comparative

Technical Comparison Guide: Chromatographic Behavior of 10-Acetoacetyl Paclitaxel on C18 Phases

The following technical guide provides an in-depth chromatographic comparison of 10-Acetoacetyl Paclitaxel (Pharmacopeial Impurity J) versus its parent compound, Paclitaxel, and related taxanes on C18 stationary phases....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth chromatographic comparison of 10-Acetoacetyl Paclitaxel (Pharmacopeial Impurity J) versus its parent compound, Paclitaxel, and related taxanes on C18 stationary phases.

Executive Summary

10-Acetoacetyl Paclitaxel (Chemical Name: 10-O-Deacetyl-10-O-(3-oxobutanoyl)paclitaxel), designated as Impurity J in the European Pharmacopoeia (EP), represents a critical process-related impurity in the semi-synthesis and stability profiling of Paclitaxel.

In Reverse-Phase Chromatography (RP-HPLC) using C18 stationary phases, 10-Acetoacetyl Paclitaxel exhibits a Relative Retention Time (RRT) of approximately 0.90 relative to Paclitaxel. This indicates that the substitution of the C10-acetyl group with a C10-acetoacetyl group reduces the molecule's hydrophobicity, causing it to elute earlier than the parent drug. This guide details the mechanistic basis for this shift, provides a standardized protocol for its detection, and compares its performance against key alternatives.

Mechanistic Insight: Structural Impact on Retention

To understand the retention shift, one must analyze the ligand-analyte interaction at the molecular level.

  • Paclitaxel (Standard): Contains a C10-Acetyl group (

    
    ). This ester is moderately non-polar, contributing to the molecule's strong retention on alkyl-bonded silica (C18).
    
  • 10-Acetoacetyl Paclitaxel (Target): Contains a C10-Acetoacetyl group (

    
    ).
    
    • Polarity Shift: The acetoacetyl moiety contains a

      
      -dicarbonyl system. The additional carbonyl group significantly increases the local polarity and hydrogen-bonding potential compared to the single carbonyl in the acetate group.
      
    • Chromatographic Result: Despite the addition of two carbons (which typically increases retention), the dominant effect is the increased polarity of the 1,3-dicarbonyl system. This reduces the partition coefficient (

      
      ) into the hydrophobic C18 stationary phase, resulting in earlier elution (RRT < 1.0).
      

Comparative Performance Data

The following data aggregates performance metrics from standard Pharmacopeial methods (EP/USP) utilizing C18 columns.

Table 1: Relative Retention Time (RRT) Profile on C18

Conditions: C18 Column (e.g., 150 x 4.6 mm, 5 µm), Mobile Phase: Water/Acetonitrile Gradient, Flow: 1.0-1.2 mL/min.

CompoundCommon NameRRT (Approx.)*Elution BehaviorHydrophobicity Ranking
10-Deacetylpaclitaxel Impurity B~0.30 - 0.50Early EluterLow (Most Polar)
Cephalomannine Impurity A~0.81Pre-PeakLow-Medium
10-Acetoacetyl Paclitaxel Impurity J ~0.90 Critical Pair Medium
Paclitaxel Parent Drug 1.00 Reference High
7-Epi-paclitaxel Impurity A~1.40Late EluterVery High

*Note: RRT values are method-dependent. In standard EP methods, Impurity J often co-elutes with Impurity H and M, requiring specific gradient optimization for baseline resolution.

Experimental Protocol: Self-Validating System

This protocol ensures reproducible identification of 10-Acetoacetyl Paclitaxel. It relies on a "System Suitability" approach where the resolution between the impurity and the main peak validates the column performance.

Phase 1: System Setup
  • Column: End-capped C18 silica (e.g., 150 mm × 4.6 mm, 5 µm, pore size 100 Å).

    • Why: Non-end-capped columns may cause peak tailing due to interaction between the taxane nitrogen and free silanols.

  • Mobile Phase A: Water (Ultra-pure).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV at 227 nm (Taxane absorption maximum).[1]

Phase 2: Gradient Profile
  • 0-35 min: Linear gradient from 35% B to 55% B.

  • 35-45 min: Linear gradient to 80% B (Wash).

  • 45-50 min: Re-equilibration at 35% B.

Phase 3: Validation Logic (The "Check")
  • Inject a mixture containing Paclitaxel and 10-Acetoacetyl Paclitaxel (or a spiked sample).

  • Observe the peak at ~0.9 RRT.

  • Calculate Resolution (

    
    ):  If 
    
    
    
    between Impurity J and Paclitaxel, the column may be degraded (loss of carbon load) or the mobile phase organic ratio is too high.

Visualizing the Separation Logic

The following diagram illustrates the chromatographic workflow and the elution order logic, helping operators visualize where the target impurity appears relative to the drug product.

G cluster_0 Sample Preparation cluster_1 C18 Separation Mechanism cluster_2 Elution Order (Detector Response) Prep Dissolve Sample (Acetonitrile/Water) Filter Filter (0.22 µm) Prep->Filter Interaction Hydrophobic Interaction (Partitioning) Filter->Interaction Polarity Polarity Filter: More Polar = Faster Elution Interaction->Polarity Imp_B 10-Deacetyl (RRT ~0.4) Polarity->Imp_B Least Retained Imp_J 10-Acetoacetyl (RRT ~0.9) Polarity->Imp_J Intermediate Pac Paclitaxel (RRT 1.0) Polarity->Pac Most Retained

Figure 1: Chromatographic workflow and elution logic. Note that 10-Acetoacetyl Paclitaxel (Impurity J) elutes shortly before the main Paclitaxel peak due to the polarity of the acetoacetyl group.

Senior Scientist Recommendations

  • Resolution Challenge: 10-Acetoacetyl Paclitaxel often co-elutes with Impurity H (2'-O-Benzoyl-paclitaxel derivative) or Impurity M in generic C18 methods.

    • Solution: If quantification of Impurity J is critical, consider using a PFP (Pentafluorophenyl) column. The PFP phase offers unique selectivity for the aromatic and carbonyl systems in taxanes, often resolving the J/H critical pair better than standard C18.

  • Standard Stability: 10-Acetoacetyl Paclitaxel is sensitive to hydrolysis. Ensure reference standards are stored at -20°C and dissolved in acetonitrile immediately prior to use. Avoid protic solvents (methanol) for long-term storage of the standard stock.

References

  • European Pharmacopoeia (Ph.[2][] Eur.) . Paclitaxel Monograph 1794. European Directorate for the Quality of Medicines (EDQM). (Defines Impurity J and RRT specifications).

  • United States Pharmacopeia (USP) . Paclitaxel Related Compounds. USP-NF. (Validation of taxane impurity methods).

  • BOC Sciences . Paclitaxel Impurities Guide. (Structural identification of Impurity J).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Paclitaxel. (Physicochemical properties of parent taxanes).

Sources

Validation

Decoding the Certificate of Analysis: A Comparative Guide for 90% Taxane Standards in Research and Drug Development

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. The Certificate of Analysis (CofA) is the primary document attes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. The Certificate of Analysis (CofA) is the primary document attesting to this integrity. However, when dealing with standards of nominal purity, such as 90% taxanes, scrutinizing the CofA becomes a critical exercise in due diligence. This guide provides an in-depth comparison of the essential requirements for a CofA for 90% taxane standards, offering insights into the underlying analytical methodologies and the data necessary to ensure the quality and suitability of these critical reagents.

A Certificate of Analysis is more than a mere specification sheet; it is a comprehensive quality passport for a specific batch of a substance.[1] For active pharmaceutical ingredients (APIs) and reference standards, it is a legally significant document that demonstrates compliance with regulatory expectations.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for ensuring the safety and efficacy of pharmaceutical products, which extends to the quality of the reference materials used in their development and testing.[3]

This guide will dissect the critical components of a CofA for a 90% taxane standard, compare the informational depth provided by various suppliers, and detail the self-validating analytical systems that underpin the data presented.

The Anatomy of a Trustworthy Certificate of Analysis for 90% Taxane Standards

A comprehensive CofA for a 90% taxane standard should provide a transparent and scientifically sound summary of the material's identity, purity, and the nature of the remaining 10%. The following table outlines the essential elements and provides a comparative analysis of what researchers should expect.

CofA Section Core Information & Expected Data Why It's Critical for a 90% Standard
1. Identification - Full Chemical Name (e.g., Paclitaxel, Docetaxel) - CAS Number - Molecular Formula & Weight - Lot/Batch Number - Supplier InformationUnambiguous identification is the first step in ensuring you have the correct molecule. The lot number is crucial for traceability in case of any quality issues.[2]
2. Purity & Assay - Purity by a primary method (e.g., HPLC, UPLC): Reported as a percentage area.[4] - Assay/Potency (Mass Balance): A calculated value representing the actual amount of the taxane, accounting for impurities, water, and residual solvents.For a 90% standard, understanding how the purity was determined is paramount. A simple chromatographic purity (e.g., 90% by HPLC area) is insufficient. The assay by mass balance provides a more accurate representation of the active component's concentration.
3. Impurity Profile - Identification of Major Impurities: Names or structures of significant impurities (the majority of the 10%). - Quantification of Impurities: Percentage of each identified and unidentified impurity.[5] - Total Impurities: Sum of all detected impurities.This is the most critical section for a 90% standard. Knowing the identity and quantity of the other 10% is essential for assessing potential interference in assays and understanding the material's degradation profile.
4. Analytical Methods - Brief description of the analytical techniques used for purity, impurity profiling, and other tests (e.g., HPLC, LC-MS, qNMR, Karl Fischer, GC-HS).Transparency in methodology allows the user to assess the suitability and rigor of the characterization.
5. Physical & Chemical Properties - Appearance - SolubilityBasic information that aids in the proper handling and use of the standard.
6. Water Content - Karl Fischer Titration: The gold standard for water content determination.[6][7]Water content can affect the true concentration of the taxane and is a critical component of the mass balance calculation.
7. Residual Solvents - Headspace Gas Chromatography (GC-HS): Identification and quantification of any remaining solvents from the manufacturing process.[8][9]Residual solvents can have their own biological or analytical effects and must be accounted for in the overall purity assessment.
8. Manufacturing & Retest Dates - Date of Manufacture - Recommended Retest Date or Expiration DateProvides guidance on the expected stability and usability of the standard.
9. Storage Conditions - Recommended storage temperature and conditions (e.g., desiccated, protected from light).Crucial for maintaining the integrity of the standard over time.
10. Signature of Authorized Personnel - Signature from the Quality Assurance/Quality Control department.Confirms that the data has been reviewed and approved by a qualified individual.[10]

The Science Behind the Numbers: A Deep Dive into Analytical Methodologies

The trustworthiness of a CofA is directly proportional to the rigor of the analytical methods used to generate the data. For a 90% taxane standard, a multi-faceted approach is necessary to provide a complete picture of the material's composition.

Workflow for Characterization of a 90% Taxane Standard

Caption: Workflow for the comprehensive characterization of a 90% taxane standard.

Experimental Protocols

Rationale: HPLC with UV detection is the workhorse for separating and quantifying taxanes and their related impurities.[4] A well-developed, stability-indicating HPLC method is essential for resolving the main taxane peak from all potential process-related impurities and degradation products.[3][11]

Typical Experimental Protocol for Paclitaxel:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 60:40 (Acetonitrile:Water) moving to a higher acetonitrile concentration to elute more hydrophobic impurities.[12]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 227 nm.[12]

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.[12]

  • System Suitability: As per USP <621>, key parameters such as resolution between critical pairs (e.g., paclitaxel and 7-epipaclitaxel), tailing factor, and reproducibility of injections must be established and met.[13][14]

Rationale: The mass balance approach provides the most accurate assessment of purity by subtracting the contributions of all non-active components from 100%.[1] This is particularly crucial for a 90% standard where the nominal value can be misleading.

Calculation:

Purity (Mass Balance) = 100% - % Water - % Residual Solvents - % Non-volatile Impurities (Residue on Ignition) - % Organic Impurities

This calculation provides a "potency" value that should be used for preparing stock solutions of known concentrations.

Logical Relationship of Analytical Tests for Purity Assignment

Purity_Assignment_Logic Total_Material 100% of the Material Taxane Taxane (e.g., 90%) Total_Material->Taxane is composed of Impurities Impurities (e.g., 10%) Total_Material->Impurities and Organic_Impurities Organic Impurities (HPLC/UPLC) Impurities->Organic_Impurities Water Water (Karl Fischer) Impurities->Water Residual_Solvents Residual Solvents (GC-HS) Impurities->Residual_Solvents Inorganic_Impurities Inorganic Impurities (ROI) Impurities->Inorganic_Impurities

Caption: Logical relationship of analytical tests for purity assignment by mass balance.

Rationale: qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard, independent of the analyte's chemical structure.[15][16][17] It serves as an excellent orthogonal technique to HPLC to confirm the assay value. The principle relies on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.[16]

Typical Experimental Protocol:

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) that does not have overlapping signals with the taxane.

  • Solvent: A deuterated solvent in which both the taxane and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).

  • Acquisition Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5-7 times the longest T1 relaxation time of the signals of interest). A 90-degree pulse angle is also recommended.[16]

  • Data Processing: Careful phasing and baseline correction are critical for accurate integration.

Rationale: LC-MS is a powerful tool for the structural elucidation of unknown impurities.[1][18] By coupling the separation power of LC with the mass-analyzing capabilities of MS, the molecular weights of impurities can be determined, and fragmentation patterns (MS/MS) can provide structural clues.[1]

Conclusion: Empowering Researchers Through Data-Driven Decisions

The Certificate of Analysis for a 90% taxane standard is a document that demands careful interpretation. A simple statement of "90% purity" is insufficient for rigorous scientific research and drug development. A trustworthy CofA will provide a comprehensive analytical data package, including a detailed impurity profile and a purity value determined by a mass balance approach. By understanding the underlying analytical principles and demanding this level of detail from suppliers, researchers can ensure the quality and reliability of their reference standards, leading to more robust and reproducible scientific outcomes. This diligence is not merely a matter of good practice; it is a fundamental requirement for ensuring the integrity of research and the safety and efficacy of future medicines.

References

  • Jaki, B., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with Taxol. Journal of natural products, 70(4), 589–595. [Link]

  • Westwood, S., Choteau, T., Daireaux, A., Josephs, R. D., & Wielgosz, R. I. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical chemistry, 85(6), 3118–3126. [Link]

  • Kern, J. R., & Vouros, P. (1993). Analysis of taxol and related taxanes from taxus canadensis using liquid chromatography combined with mass spectrometry or tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(7), 546-552.
  • Renuga Devi, T. S., & Rajamanickam, V. (2010). Estimation of Paclitaxel drugs by HPLC method. Der Pharma Chemica, 2(2), 109-115.
  • Napolitano, J. G., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • Agilent Technologies. (n.d.). Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP. Retrieved from [Link]

  • P., S., & K., S. (2024). Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis.
  • Anusha, V., & Suneetha, A. (2014). An approach for validated RP-HPLC method for the analysis of paclitaxel in rat plasma. Journal of Applied Pharmaceutical Science, 4(09), 075-079.
  • Li, Y., Wang, Y., Zhang, J., & Li, X. (2015). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex.
  • BenchChem. (2025).
  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Q3A Impurities in New Drug Substances.
  • Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Determination of residual solvents in docetaxel by headspace gas chromatography. Arabian Journal of Chemistry, 10, S2479-S2484.
  • Japanese Pharmacopoeia. (n.d.).
  • United States Pharmacopeia. (n.d.). USP–NF 〈211〉 Paclitaxel.
  • Hoke, S. H., & Cooks, R. G. (1993). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography.
  • University of Durham. (n.d.).
  • Tian, J., & Stella, V. J. (2007). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of pharmaceutical sciences, 96(11), 2969-2981.
  • Singh, S., Kumar, V., & Bhutani, R. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines.
  • Singh, S., Kumar, V., & Bhutani, R. (2012). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines.
  • United States Pharmacopeia. (2025). USP Paclitaxel.
  • United States Pharmacopeia. (2012). USP–NF Docetaxel.
  • uspbpep.com. (n.d.). USP Monographs: Paclitaxel. Retrieved from [Link]

  • Emery Pharma. (2024, February 9).
  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Holiness Pharmaceutical. (n.d.). Paclitaxel API | CAS 33069-62-4 | Bulk API Exporter & Supplier. Retrieved from [Link]

  • IKEV. (n.d.).
  • Pharmaoffer. (n.d.). Paclitaxel API Suppliers - Find All GMP Manufacturers. Retrieved from [Link]

  • Unnamed Publisher. (n.d.).
  • PharmaCompass. (n.d.). Paclitaxel - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

  • Scharlab. (n.d.).
  • Chan, K. K., & Irwin, W. J. (1991). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.